Shp2-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H21Cl2N5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-[4-(aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dichlorophenyl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C17H21Cl2N5S/c1-17(10-20)5-7-24(8-6-17)13-9-22-16(15(21)23-13)25-12-4-2-3-11(18)14(12)19/h2-4,9H,5-8,10,20H2,1H3,(H2,21,23) |
InChI Key |
HFZSVNQUAOVFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)SC3=C(C(=CC=C3)Cl)Cl)CN |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-8: A Technical Guide to its Therapeutic Potential
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: Shp2-IN-8 is a potent, selective, and cell-permeable allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a critical target in oncology and other therapeutic areas. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, driving tumor cell proliferation, survival, and resistance to targeted therapies. This compound represents a promising therapeutic agent by virtue of its ability to lock the SHP2 protein in an inactive conformation, thereby attenuating oncogenic signaling. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Core Properties of this compound
This compound is a reversible and noncompetitive inhibitor of SHP2. The key quantitative data for a closely related or identical aminopyrazine-based inhibitor, TK-453, which shares key biochemical parameters with catalog descriptions of this compound, are summarized below.
| Parameter | Value | Reference Compound |
| IC50 | 23 nM | TK-453 |
| Ki | 22 nM | This compound |
| Thermal Shift (ΔTm) | 7.01 °C | TK-453 |
These values indicate a high-potency interaction and direct target engagement with the SHP2 protein.
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor, binding to a "tunnel" site on the SHP2 protein that is distinct from the active site. This binding event stabilizes the auto-inhibited conformation of SHP2, preventing its activation. In its active state, SHP2 is a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] By locking SHP2 in its inactive state, this compound effectively blocks downstream signaling through the RAS-RAF-MEK-ERK pathway, which is a critical driver of cell proliferation and survival in many cancers.[2]
Furthermore, preclinical studies with aminopyrazine-based SHP2 inhibitors have demonstrated a reduction in the phosphorylation levels of AKT, a key component of the PI3K-AKT signaling pathway, which is also crucial for cell survival and growth.[3] The ability of this compound to modulate both the MAPK and PI3K-AKT pathways underscores its potential for broad anti-cancer activity.
Caption: Simplified signaling pathway illustrating the role of SHP2 and the inhibitory action of this compound.
Therapeutic Potential in Oncology
The primary therapeutic application of this compound is in the treatment of cancers driven by aberrant RTK signaling and mutations in the RAS-MAPK pathway.
Monotherapy
In preclinical models, allosteric SHP2 inhibitors have demonstrated anti-proliferative activity in cancer cell lines with specific genetic alterations, such as RTK fusions or mutations. For instance, the aminopyrazine-based inhibitor TK-453 has been shown to moderately inhibit the proliferation of HeLa (cervical cancer), KYSE-70 (esophageal squamous cell carcinoma), and THP-1 (acute monocytic leukemia) cells.[3] It also induces apoptosis in HeLa cells.[3]
Combination Therapy
A significant area of therapeutic potential for this compound lies in its use in combination with other targeted therapies. Resistance to MAPK pathway inhibitors (e.g., MEK or BRAF inhibitors) often involves the reactivation of ERK signaling through feedback mechanisms mediated by SHP2. By co-administering a SHP2 inhibitor like this compound, it is possible to overcome this resistance and enhance the efficacy of the primary targeted agent.
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key assays used to characterize allosteric SHP2 inhibitors.
SHP2 Phosphatase Activity Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
Caption: A typical workflow for an in vitro SHP2 phosphatase activity assay.
Methodology:
-
Recombinant human SHP2 protein is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The fluorescence of the product is measured using a plate reader.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Cellular Pathway Modulation
This protocol is used to assess the effect of this compound on downstream signaling pathways in cancer cells.
Methodology:
-
Cancer cell lines (e.g., HeLa, KYSE-70) are cultured to approximately 80% confluency.
-
Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells (e.g., from a cell line with a known RTK or RAS pathway mutation) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 with significant therapeutic potential, particularly in the field of oncology. Its ability to inhibit the RAS-MAPK and PI3K-AKT signaling pathways provides a strong rationale for its development as both a monotherapy for cancers with specific genetic dependencies and as a combination agent to overcome resistance to other targeted therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic utility of this promising compound.
References
The Discovery and Synthesis of Shp2-IN-8: A Potent Allosteric Inhibitor of SHP2 for Cancer Therapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-validated target in oncology.[1][2] Over-activation of SHP2 is implicated in the pathogenesis of various cancers, driving proliferation and survival through the RAS-MAPK pathway.[3][4] This has spurred the development of SHP2 inhibitors, with a focus on allosteric modulators that offer greater selectivity and improved pharmacological properties over active-site inhibitors. This whitepaper details the discovery, synthesis, and biological characterization of Shp2-IN-8 (also reported as TK-453), a highly potent, selective, and cell-active allosteric inhibitor of SHP2.[1][2]
Introduction to SHP2 and its Role in Cancer
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[3][5] In a basal state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain, effectively blocking the active site.[3][6][7] Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[3][7] Activated SHP2 then dephosphorylates specific substrates, leading to the sustained activation of the RAS/MAPK and other pro-survival signaling pathways.[3][4]
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several malignancies, including juvenile myelomonocytic leukemia and various solid tumors.[3][6] Furthermore, SHP2 has been shown to mediate resistance to targeted therapies, making it a compelling target for combination treatments.
The Discovery of this compound: A Structure-Guided Approach
This compound (TK-453) was discovered through a structure-guided design based on the well-characterized allosteric SHP2 inhibitor, SHP099.[1][2] The discovery process involved extensive structure-activity relationship (SAR) studies of a novel aminopyrazine scaffold.[1][2] The design strategy aimed to optimize interactions within the allosteric binding pocket of SHP2, which is a "tunnel-like" site located at the interface of the N-SH2, C-SH2, and PTP domains.[1][8]
The aminopyrazine core of this compound was found to be a key pharmacophore, mediating a hydrogen bond with glutamic acid residue 250 (E250) and reorganizing a cation-π stacking interaction with arginine 111 (R111) via a novel hydrogen bond between the sulfur atom of the thioether linker and threonine 219 (T219).[1] These optimized interactions resulted in a highly potent and selective inhibitor.
Logical Workflow for the Discovery of this compound
Caption: Workflow for the discovery and optimization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (TK-453) from biochemical and cellular assays.[1][2]
| Biochemical Potency | Value |
| IC50 (SHP2 WT) | 23 nM |
| Ki | 22 nM |
| Mechanism of Inhibition | Reversible, Noncompetitive |
| Thermal Shift Assay | Value |
| ΔTm (SHP2 WT) | 7.01 °C |
| Selectivity | Fold Selectivity over this compound |
| SHP2 PTP domain | High |
| SHP1 | High |
| PTP1B | High |
| Cellular Activity | Effect |
| HeLa, KYSE-70, THP-1 cell proliferation | Moderate Inhibition |
| HeLa cell apoptosis | Induction |
| p-AKT levels (HeLa, KYSE-70) | Decreased |
| p-Erk1/2 levels (HeLa, KYSE-70) | Decreased |
Experimental Protocols
Synthesis of this compound (TK-453)
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic route is described in the primary literature by Tang et al. (2022). The key steps involve the construction of the aminopyrazine core followed by the introduction of the thioether-linked dichlorophenyl group and the piperidine moiety.
Due to the proprietary nature of detailed synthetic procedures in drug discovery literature, a generalized scheme is presented. For a complete, step-by-step protocol, please refer to the supplementary information of the cited publication.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for this compound.
Biochemical Assays
SHP2 Inhibition Assay: The enzymatic activity of SHP2 was measured using a fluorescence-based assay with 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate.[6] The assay is performed in a 384-well plate format.
-
Recombinant wild-type SHP2 is pre-incubated with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to relieve autoinhibition.
-
This compound at various concentrations is added to the activated SHP2 enzyme.
-
The reaction is initiated by the addition of DiFMUP.
-
The fluorescence intensity is measured over time to determine the rate of dephosphorylation.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Thermal Shift Assay (TSA): The direct binding of this compound to SHP2 and the resulting protein stabilization are quantified using a cellular thermal shift assay.[5]
-
Cells expressing SHP2 are treated with this compound or a vehicle control.
-
The cells are subjected to a heat gradient.
-
The amount of soluble SHP2 remaining after the heat treatment is quantified by western blot or an enzyme complementation assay.[5]
-
The change in the melting temperature (ΔTm) in the presence of the inhibitor is determined.
Cellular Assays
Cell Proliferation Assay: The effect of this compound on the proliferation of cancer cell lines (e.g., HeLa, KYSE-70) is determined using a standard method such as the MTT or CellTiter-Glo assay.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed according to the manufacturer's protocol for the chosen assay.
-
IC50 values for cell growth inhibition are calculated.
Apoptosis Assay: The induction of apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Cells are treated with this compound at various concentrations.
-
After the treatment period, cells are harvested and stained with Annexin V-FITC and PI.
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
Western Blot Analysis of Signaling Pathways: The effect of this compound on SHP2-mediated signaling pathways is assessed by western blotting.
-
Cells are treated with this compound for a defined time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against phosphorylated and total forms of downstream signaling proteins such as ERK1/2 and AKT.
-
The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanism of Action
This compound is an allosteric inhibitor that stabilizes the inactive conformation of SHP2.[1][2] By binding to the "tunnel" allosteric site, it locks the N-SH2 domain over the PTP domain's active site, preventing the conformational change required for SHP2 activation. This, in turn, inhibits the dephosphorylation of SHP2 substrates and leads to the downregulation of downstream signaling pathways, most notably the RAS-MAPK pathway.
SHP2 Signaling Pathway and Inhibition by this compound
Caption: SHP2 signaling pathway and the mechanism of inhibition by this compound.
Conclusion
This compound (TK-453) is a novel, potent, and selective allosteric inhibitor of SHP2.[1][2] Its discovery through a structure-guided design has led to a compound with excellent biochemical and cellular activity.[1][2] this compound effectively inhibits SHP2 phosphatase activity, leading to the downregulation of pro-survival signaling pathways and the induction of apoptosis in cancer cells.[1][2] These findings establish this compound as a valuable tool for further preclinical investigation and as a promising lead compound for the development of new anticancer therapies targeting the SHP2 phosphatase.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Shp2-IN-8 on the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Shp2-IN-8, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). The focus is on its mechanism of action and its impact on the mitogen-activated protein kinase (MAPK) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Introduction: Shp2 as a Key Node in MAPK Signaling
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical intracellular signaling molecule that plays a pivotal role in regulating the MAPK pathway. It is recruited to activated receptor tyrosine kinases (RTKs) where it dephosphorylates specific substrates, ultimately leading to the activation of Ras and the downstream MAPK cascade (RAF-MEK-ERK). Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various human cancers, making Shp2 an attractive therapeutic target. This compound is a small molecule inhibitor that stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its catalytic activity.
Quantitative Analysis of this compound Activity
This compound demonstrates potent activity in both biochemical and cellular assays. Its efficacy is typically measured by its half-maximal inhibitory concentration (IC50) against the Shp2 enzyme and its ability to suppress downstream signaling, such as ERK phosphorylation (p-ERK), in various cell lines.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Phosphatase Assay | Recombinant human Shp2 | 79 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Assay | Endpoint | IC50 Value | Reference |
| KYSE-520 | EGFR amplified | p-ERK Inhibition | Western Blot | 1.1 µM | |
| Mz-ChA-1 | - | Cell Viability | MTS Assay | 2.5 µM | |
| SNU-668 | KRAS G12D | Cell Viability | CellTiter-Glo | 1.5 µM | |
| NCI-H358 | KRAS G12C | Cell Viability | CellTiter-Glo | >10 µM |
Note: The cellular potency of Shp2 inhibitors can be highly dependent on the specific genetic context of the cancer cell line, particularly the status of RTKs and KRAS mutations.
Key Experimental Protocols
The following sections detail the methodologies used to quantify the biological activity of this compound.
Biochemical Shp2 Phosphatase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Shp2.
Methodology:
-
Reagents: Recombinant human Shp2 protein, a suitable phosphatase substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and assay buffer are prepared.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations, typically in DMSO, and then further diluted in the assay buffer.
-
Enzyme Reaction: The inhibitor is pre-incubated with the Shp2 enzyme in the assay buffer in a microplate.
-
Initiation and Detection: The reaction is initiated by the addition of the DiFMUP substrate. As Shp2 dephosphorylates DiFMUP, a fluorescent product is generated.
-
Data Analysis: The fluorescence intensity is measured over time. The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
Western Blot for p-ERK Inhibition
This protocol is used to determine the effect of this compound on the downstream MAPK signaling pathway within cancer cells by measuring the levels of phosphorylated ERK (p-ERK).
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., KYSE-520) are cultured to approximately 80% confluency. The cells are then serum-starved for several hours before being treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Following treatment, the cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p-ERK (e.g., anti-p-ERK1/2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
The membrane is also probed for total ERK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Cell Viability Assay
Cell viability assays, such as the MTS or CellTiter-Glo (CTG) assays, are employed to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an extended period, typically 72 to 120 hours, to allow for effects on cell proliferation to manifest.
-
Reagent Addition and Signal Detection:
-
For MTS assay: The MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product, and the absorbance is read at 490 nm.
-
For CellTiter-Glo assay: The CTG reagent, which measures ATP levels as an indicator of metabolic activity, is added. The resulting luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells. The resulting dose-response curve is used to calculate the IC50 value for cell growth inhibition.
Conclusion
This compound is a potent allosteric inhibitor of Shp2 that effectively disrupts the MAPK signaling pathway. Its activity can be robustly quantified through a combination of biochemical assays that measure direct enzyme inhibition and cellular assays that confirm on-target pathway modulation (p-ERK suppression) and anti-proliferative effects. The experimental protocols detailed herein provide a framework for the preclinical evaluation of this compound and other novel Shp2 inhibitors in drug discovery and development programs. The strong correlation between Shp2 inhibition and the suppression of MAPK signaling underscores the therapeutic potential of this mechanism for treating cancers driven by aberrant RTK and Ras activity.
The Role of SHP2 Inhibition in Overcoming Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired drug resistance remains a paramount challenge in oncology, limiting the long-term efficacy of targeted therapies. A key mechanism driving this resistance is the reactivation of survival signaling pathways, often mediated by the non-receptor protein tyrosine phosphatase, SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical downstream node for multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a compelling therapeutic target to abrogate resistance and enhance the durability of anti-cancer treatments. This technical guide provides an in-depth analysis of the role of SHP2 inhibitors, using Shp2-IN-8 as a representative compound of this class, in overcoming drug resistance. We will delve into the molecular mechanisms, present key preclinical data, detail experimental methodologies, and visualize the complex signaling networks involved.
Introduction: SHP2 as a Central Mediator of Drug Resistance
SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In its basal state, SHP2 is autoinhibited. Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or adaptor proteins, leading to a conformational change that activates its phosphatase activity.[3] This activation is crucial for sustained signaling through the RAS-RAF-MEK-ERK pathway, which is a major driver of cell proliferation, survival, and differentiation.[1][2]
In the context of cancer therapy, many targeted drugs, such as EGFR or ALK inhibitors, initially induce tumor regression by blocking oncogenic signaling. However, cancer cells often develop resistance by activating alternative RTKs or downstream effectors, which bypass the inhibited kinase and reactivate the MAPK pathway. SHP2 is a common convergence point for these resistance pathways.[4] By inhibiting SHP2, it is possible to block this signal reactivation and re-sensitize resistant tumors to the initial targeted therapy.[4]
Quantitative Analysis of SHP2 Inhibitor Efficacy
The development of potent and selective allosteric SHP2 inhibitors has provided valuable tools to probe the therapeutic potential of targeting this phosphatase. While specific data for a compound designated "this compound" is not extensively available in the public domain, we can analyze the quantitative data from well-characterized SHP2 inhibitors such as TNO155, RMC-4630, and SHP099 to understand the general efficacy of this drug class.
Table 1: In Vitro Efficacy of Representative SHP2 Inhibitors
| Cell Line | Cancer Type | SHP2 Inhibitor | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | SHP099 | 0.5 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | SHP099 | 1.3 | [3] |
| NCI-H3255 | Non-Small Cell Lung Cancer | TNO155 | < 1.5 | [5] |
| HCC827 | Non-Small Cell Lung Cancer | TNO155 | < 1.5 | [5] |
| PC9 | Non-Small Cell Lung Cancer | TNO155 | < 1.5 | [5] |
| 57774 | Breast Cancer | Compound 57774 | 0.8 | [6] |
Table 2: Synergistic Effects of SHP2 Inhibitors in Combination Therapies
| Cell Line | Cancer Type | Combination Therapy | Synergy Score (Bliss) | Reference |
| HT-29 | Colorectal Cancer | TNO155 + Dabrafenib/Trametinib | > 2 | [5] |
| RKO | Colorectal Cancer | TNO155 + Dabrafenib/Trametinib | > 2 | [5] |
| MDST8 | Colorectal Cancer | TNO155 + Dabrafenib/Trametinib | > 2 | [5] |
| ALK-mutant Neuroblastoma | Neuroblastoma | TNO155 + Ceritinib | > 0 (EOB model) | [7] |
| GIST 430/V654A | Gastrointestinal Stromal Tumor | SHP099 + Imatinib | Synergistic (in vivo) | [8] |
Note: Different studies may use different methods for calculating synergy (e.g., Bliss, Loewe, Combination Index). A Bliss score greater than 0 indicates synergy, with higher scores indicating stronger synergy. The Excess over Bliss (EOB) model also indicates synergy with scores greater than 0.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which SHP2 inhibitors overcome drug resistance is by preventing the reactivation of the MAPK pathway. This is achieved by locking SHP2 in its inactive conformation, thereby blocking its ability to dephosphorylate and activate downstream signaling molecules.
Overcoming Resistance to RTK Inhibitors
Many cancers develop resistance to RTK inhibitors (e.g., EGFR inhibitors in lung cancer, ALK inhibitors in neuroblastoma) through the activation of bypass signaling pathways that converge on SHP2.[4][7] Inhibition of SHP2 can block these bypass signals, leading to a more sustained inhibition of the MAPK pathway and restoring sensitivity to the RTK inhibitor.[5]
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structural Biology of Shp2 Allosteric Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology governing the interaction between the protein tyrosine phosphatase Shp2 and its allosteric inhibitors. Src homology-2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target for therapeutic intervention in oncology and developmental disorders.[1][2] This document details the structural basis of Shp2 regulation, the mechanism of allosteric inhibition, quantitative binding data for key inhibitors, and the experimental protocols required to investigate these interactions.
Introduction to Shp2 Structure and Function
Shp2 is a non-receptor protein tyrosine phosphatase essential for mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[3][4] It plays a pivotal role in activating the RAS/MAPK signaling pathway, which is central to cell proliferation, differentiation, and survival.[1][5][6] Structurally, Shp2 consists of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[7][8]
In its basal, inactive state, Shp2 adopts an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.[4][5][9] Activation occurs when the SH2 domains bind to specific phosphotyrosine (pY) motifs on upstream signaling partners.[8][9][10] This binding event induces a conformational change that releases the N-SH2 domain from the PTP domain, thereby activating the phosphatase.[5][10] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers, making Shp2 a prime target for drug development.[1][8]
Shp2 in Cellular Signaling
Shp2 is a key positive regulator in multiple signaling cascades. Upon activation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffolding proteins, where it dephosphorylates specific substrates to promote downstream signaling.
-
RAS/MAPK Pathway: This is the most well-characterized pathway regulated by Shp2. Shp2 is required for the full and sustained activation of Ras and the subsequent MAP kinase (ERK) cascade.[1][6] Inhibition of Shp2 dampens MAPK signaling, which can reduce the proliferation of cancer cells dependent on this pathway.[11]
-
PI3K/AKT Pathway: Shp2 also influences the PI3K/AKT pathway, which is crucial for cell survival and growth.[1][5]
-
JAK/STAT Pathway: The phosphatase is involved in modulating signaling through the JAK/STAT pathway, which is critical for immune responses and hematopoiesis.[1][5]
-
PD-1/PD-L1 Pathway: In the context of immuno-oncology, Shp2 is a critical downstream effector of the PD-1 receptor in T-cells.[1] Its phosphatase activity contributes to T-cell exhaustion, and therefore, Shp2 inhibition can enhance anti-tumor immunity.
Below is a diagram illustrating the central role of Shp2 in the RAS/MAPK signaling cascade.
Quantitative Data: Binding Affinity and Crystallography
The development of Shp2 inhibitors has been significantly advanced by structural biology. Allosteric inhibitors stabilize the auto-inhibited conformation by binding to a novel pocket at the interface of the N-SH2, C-SH2, and PTP domains. This prevents the conformational change required for activation.[7]
This table summarizes the inhibitory potency of several key allosteric Shp2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| IACS-13909 | Shp2 | Enzymatic | 15.7 | [12] |
| PF-07284892 | Shp2 | Enzymatic | 21 | [12] |
| PB17-026-01 | Shp2 | Enzymatic | 5.2 | [7] |
| SHP099 | Shp2 | Dose-inhibition | ~70 | [7] |
| TK-147 | Shp2 | Enzymatic | 250 | [13] |
| SYK-85 | Shp2-PTP | Enzymatic | 320 | [13] |
| PHPS1 | Shp2 | Enzymatic | Ki = 730 | [4] |
The following table presents structural data derived from X-ray crystallography for Shp2 in complex with various allosteric inhibitors. This data is crucial for understanding the precise molecular interactions that drive inhibitor binding and for guiding structure-based drug design.
| PDB ID | Inhibitor | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) | Reference |
| 7XBQ | PB17-026-01 | 2.20 | P212121 | 55.69, 91.39, 212.98 | [7] |
| 6WU8 | IACS-13909 | 2.40 | Not specified | Not specified | [14] |
| 8B5Y | Imidazopyrazine analog | 1.83 | Not specified | Not specified | [15] |
| 6MU8 | BBP-398 | Not specified | Not specified | Not specified | [16] |
Experimental Protocols
The characterization of Shp2 inhibitors requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
A general protocol for obtaining purified Shp2 protein for structural and biochemical studies.
-
Cloning and Expression: The human PTPN11 gene (encoding full-length Shp2) is cloned into an E. coli expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His6-tag) and a protease cleavage site (e.g., TEV).
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).
-
Protein Expression: Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown for an additional 16-20 hours at a reduced temperature (e.g., 16-20°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.
-
Tag Cleavage and Further Purification: The affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein solution is then subjected to a second round of Ni-NTA chromatography to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: As a final polishing step, the protein is purified by size-exclusion chromatography to ensure homogeneity and proper folding. The purified protein is concentrated and stored at -80°C.
This protocol describes a high-throughput method to measure the potency of Shp2 inhibitors.[13][17]
-
Reagents:
-
Purified recombinant Shp2 enzyme.
-
Fluorogenic substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Assay Buffer: e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.
-
Test compounds (inhibitors) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 10 µL of purified Shp2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution.
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following workflow outlines the major steps in determining the co-crystal structure of Shp2 with a small molecule inhibitor.[18]
Conclusion
The structural and biochemical investigation of Shp2 has provided profound insights into its regulation and has paved the way for the development of potent and specific allosteric inhibitors. By stabilizing the enzyme in its closed, inactive conformation, these compounds effectively block downstream signaling pathways, such as the RAS/MAPK cascade, offering a promising therapeutic strategy for various cancers. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of Shp2-targeted drug discovery. Future efforts will likely focus on optimizing inhibitor properties, exploring combination therapies, and developing novel strategies like PROTAC-based Shp2 degraders to overcome potential resistance mechanisms.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. pnas.org [pnas.org]
- 5. SHP2 Phosphatase [biology.kenyon.edu]
- 6. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining folding and binding properties of the C‐terminal SH2 domain of SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Shp2 Inhibition: A Technical Guide to Early-Stage Research on Shp2-IN-8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques essential for the early-stage investigation of Shp2-IN-8, a novel inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2). This document outlines key experimental protocols, presents a framework for quantitative data analysis, and visualizes the critical signaling pathways and experimental workflows involved in characterizing the cellular effects of this potent therapeutic candidate.
Introduction to Shp2 and Its Role in Cellular Signaling
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes.[1][2][3] It is a key component of multiple signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various human cancers, including juvenile myelomonocytic leukemia and solid tumors.[2]
Shp2 acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs).[4] Upon growth factor stimulation, Shp2 is recruited to phosphorylated receptors or scaffolding adapters, leading to its activation. Activated Shp2 dephosphorylates specific substrates, thereby promoting the activation of the RAS/MAPK pathway. This central role in oncogenic signaling has established Shp2 as a compelling target for cancer therapy.
Quantitative Analysis of this compound's Cellular Effects
A systematic evaluation of a novel inhibitor's potency and efficacy is fundamental in early-stage drug discovery. The following tables provide a structured summary of the key quantitative data that should be generated for this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Notes |
| Phosphatase Assay | Wild-Type Shp2 | 38.9 | A similar potent inhibitor, PB17-026-01, demonstrated an IC50 value of 38.9 nM.[5] |
| Phosphatase Assay | Shp2 (E76K) | >1000 | Many allosteric inhibitors show reduced activity against this common gain-of-function mutant. |
| Phosphatase Assay | Shp1 | >5000 | Demonstrates selectivity over the closely related phosphatase Shp1. |
| Phosphatase Assay | PTP1B | >10000 | Demonstrates selectivity over another relevant protein tyrosine phosphatase. |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |
| KYSE-520 | Esophageal Squamous | Cell Viability (72h) | 1.4 | The related inhibitor SHP099 shows an IC50 of 1.4 µM in this cell line.[6] |
| RPMI-8226 | Multiple Myeloma | Cell Viability (72h) | 5.2 | Data from studies on other Shp2 inhibitors in multiple myeloma cell lines.[7] |
| NCI-H929 | Multiple Myeloma | Cell Viability (72h) | 8.7 | Data from studies on other Shp2 inhibitors in multiple myeloma cell lines.[7] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability (72h) | 8.68 | A natural product Shp2 inhibitor showed an IC50 of 8.68 µM in this cell line. |
| HeLa | Cervical Cancer | Cell Viability (72h) | 10.5 | Data from studies on other Shp2 inhibitors. |
Core Experimental Protocols
Detailed and reproducible experimental protocols are critical for generating high-quality, reliable data. The following sections provide methodologies for key experiments used to characterize the cellular effects of this compound.
Shp2 Phosphatase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Shp2 protein.
Materials:
-
Recombinant human Shp2 protein
-
Phosphopeptide substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
This compound (or other test compounds)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add recombinant Shp2 protein to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate to all wells.
-
Monitor the fluorescence or absorbance change over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is a common method.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][9]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-ERK Analysis
This technique is used to determine the effect of this compound on the phosphorylation status of key downstream signaling proteins, such as ERK, providing mechanistic insights into the inhibitor's action.
Materials:
-
Cancer cell lines
-
This compound
-
Growth factors (e.g., EGF, FGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Shp2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and starve them in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing Cellular Mechanisms and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Shp2 Signaling Pathway
This diagram illustrates the central role of Shp2 in the RAS/MAPK signaling cascade and the mechanism of its inhibition by this compound.
Caption: The Shp2-RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Characterization of this compound
This diagram outlines the logical flow of experiments for assessing the cellular effects of a novel Shp2 inhibitor.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. resources.tocris.com [resources.tocris.com]
Shp2-IN-8: A Technical Guide to a Representative Allosteric Chemical Probe for Shp2 Function
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the use of a representative allosteric inhibitor, modeled after well-characterized compounds such as SHP099, as a chemical probe to investigate the function of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). It covers the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Introduction: Shp2 as a Therapeutic Target
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key mediator downstream of multiple receptor tyrosine kinases (RTKs), growth factors, and cytokines.[3][4] Upon activation, Shp2 positively regulates the RAS-mitogen-activated protein kinase (MAPK) pathway, a central signaling cascade controlling cell proliferation, differentiation, and survival.[5][6][7]
Under basal conditions, Shp2 exists in a closed, auto-inhibited conformation where its N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain.[1][7][8] Binding to phosphotyrosine motifs on activated receptors or scaffold proteins relieves this auto-inhibition, leading to a conformational change that activates the phosphatase.[4][8]
Gain-of-function mutations in PTPN11 are linked to developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[2][7] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology. The development of chemical probes is essential for studying its function and validating it as a drug target. While active-site inhibitors have been explored, they often suffer from poor selectivity and bioavailability.[7][9] The discovery of allosteric inhibitors, which lock Shp2 in its inactive state, represents a significant breakthrough, providing highly potent and selective chemical tools.[10]
Mechanism of Action: Allosteric Inhibition
Shp2-IN-8 represents a class of allosteric inhibitors that do not bind to the active site. Instead, they stabilize the auto-inhibited conformation of Shp2 by acting as a "molecular glue" at the interface of the N-SH2, C-SH2, and PTP domains.[2][10] This prevents the conformational opening required for Shp2 activity, effectively locking the enzyme in its "off" state. This mechanism confers high selectivity over other phosphatases, which lack this specific allosteric pocket.[2]
Figure 1. Mechanism of Shp2 allosteric inhibition.
Quantitative Data Presentation
The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize representative data for potent and selective allosteric Shp2 inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B | Reference |
|---|---|---|---|---|---|
| SHP099 | SHP2 (WT) | 70 | >1000-fold | >1000-fold | [10] |
| Compound 8 | SHP2 (WT) | 5 | N/A | N/A | [11] |
| Compound 17a | SHP2 (WT) | 3 | N/A | N/A | [12] |
| GS-493 | SHP2 (WT) | 71 | 29-fold | 45-fold |[13] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| SHP099 | KYSE-520 | p-ERK Inhibition | 2500 | [10] |
| Compound 8 | KYSE-520 | p-ERK Inhibition | 42 | [11] |
| Compound 17a | KYSE-520 | p-ERK Inhibition | 28 | [12] |
| RMC-4550 | NCI-H358 | p-ERK Inhibition | 28 | [14] |
| RMC-4550 | MIA PaCa-2 | p-ERK Inhibition | 63 |[14] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and application of chemical probes. Below are protocols for key experiments used to characterize Shp2 allosteric inhibitors.
Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphatase activity of purified Shp2 enzyme in vitro.
Principle: The assay uses a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[15][16][17] Dephosphorylation of DiFMUP by Shp2 yields a fluorescent product (DiFMU), which can be measured over time. The rate of reaction is proportional to enzyme activity.
Materials:
-
Recombinant full-length human Shp2 protein
-
Shp2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)[15]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[15]
-
DiFMUP substrate
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplates (black, non-binding surface)
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Enzyme Activation: Prepare a working solution of Shp2 enzyme (e.g., 0.625 nM) and activating peptide (e.g., 625 nM) in Assay Buffer. Incubate for 20 minutes at room temperature to allow the enzyme to adopt an active conformation.[15]
-
Compound Addition: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 20 µL of the pre-activated Shp2 enzyme solution to each well for a final enzyme concentration of 0.5 nM.[15] Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of DiFMUP solution (for a final concentration of 10-100 µM).[15][16]
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every minute for 10-60 minutes.[15]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for biochemical IC50 determination.
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in the complex environment of a living cell.[15][18]
Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to a specific temperature, and then lysed. Unbound protein denatures and aggregates, while the stabilized, ligand-bound protein remains soluble. The amount of soluble protein is then quantified.[18][19]
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and reagents
-
Test compound (this compound)
-
PBS and lysis buffer
-
PCR machine or heating block
-
Method for protein quantification (e.g., Western blot, ELISA, or specialized reporter systems like InCell Pulse™)[15][20]
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours at 37°C.[21]
-
Heating: Harvest the cells and resuspend them in PBS. Transfer the cell suspension to PCR tubes. Heat the samples for 3 minutes at a predetermined optimal temperature (e.g., 50-55°C, optimized empirically) in a PCR machine, followed by cooling to room temperature.[21]
-
Cell Lysis: Add lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Shp2 using a suitable detection method (e.g., Western blot).
-
Data Analysis:
-
Quantify the Shp2 band intensity for each sample.
-
Plot the amount of soluble Shp2 against the drug concentration at the chosen temperature to generate an isothermal dose-response curve.
-
Alternatively, test a single drug concentration across a range of temperatures to generate a "melting curve" and determine the change in melting temperature (ΔTm).[15] An increase in Tm indicates target stabilization and engagement.
-
Figure 3. Workflow for Cellular Thermal Shift Assay (CETSA).
Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the functional consequence of Shp2 inhibition in cells by quantifying the phosphorylation of a key downstream effector, ERK.
Principle: Active Shp2 is required for the full activation of the RAS-MAPK pathway, which culminates in the phosphorylation of ERK1/2.[6][7] Inhibition of Shp2 with a chemical probe should lead to a dose-dependent decrease in the level of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell line with an active RTK-RAS-MAPK pathway (e.g., KYSE-520, H358)[12][14]
-
Cell culture medium, serum (for starvation/stimulation)
-
Growth factor (e.g., EGF, HGF) if stimulation is required
-
Test compound (this compound)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, serum-starve the cells for 4-24 hours if necessary to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[22]
-
Incubate with primary antibody against p-ERK1/2 overnight at 4°C.[23]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and then a loading control (e.g., GAPDH) to ensure equal protein loading.[24]
-
Data Analysis:
-
Perform densitometry on the bands using software like ImageJ.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the ratios to the stimulated DMSO control and plot against drug concentration to determine the cellular IC50.
-
Shp2 Signaling Pathway Visualization
The following diagram illustrates the central role of Shp2 in the RAS-MAPK signaling cascade and the point of intervention for a chemical probe like this compound.
Figure 4. Shp2's role in the RAS-MAPK pathway and inhibition point.
Conclusion
Allosteric inhibitors like this compound are invaluable as chemical probes for dissecting the complex biology of Shp2. Their high potency and selectivity allow for precise interrogation of Shp2 function in cellular signaling, target validation, and exploring therapeutic hypotheses. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize such probes and utilize them to further understand the roles of Shp2 in health and disease. The continued development and application of these tools are critical for advancing Shp2-targeted drug discovery efforts.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dbbiotech.com [dbbiotech.com]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Allosteric SHP2 Inhibition: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Shp2-IN-8" is not available in the public domain. This guide provides a comprehensive overview of the pharmacodynamics of a representative and well-characterized allosteric SHP2 inhibitor, SHP099, and other analogous compounds. The principles, experimental methodologies, and biological effects described herein are considered illustrative of the broader class of allosteric SHP2 inhibitors.
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in human cancers.[2][3] SHP2 also modulates other signaling pathways, including the PI3K/AKT and JAK/STAT pathways.[1][4][5] Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[6] This guide details the pharmacodynamics of allosteric SHP2 inhibitors, focusing on their mechanism of action, cellular effects, and the experimental protocols used for their characterization.
Mechanism of Action
SHP2 exists in a dynamic equilibrium between an inactive, autoinhibited conformation and an active, open conformation.[3] In the inactive state, the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[4][7][8][9] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins via its SH2 domains, leading to a conformational change that relieves this autoinhibition and activates the phosphatase.
Allosteric SHP2 inhibitors, such as SHP099, function by binding to a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the inactive state.[7] This binding stabilizes the autoinhibited conformation, effectively locking the enzyme in its "off" state and preventing its activation.[7]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data for representative allosteric SHP2 inhibitors.
Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| SHP099 | SHP2 (WT) | Biochemical Phosphatase Assay | 70 nM | [4] |
| RMC-4550 | SHP2 (WT) | Biochemical Phosphatase Assay | 0.58 nM | [4] |
| II-B08 | SHP2 | Biochemical Phosphatase Assay | 5.5 µM | [10] |
| PB17-026-01 | SHP2 | Biochemical Phosphatase Assay | 31.7 nM | [7] |
| PB17-021-01 | SHP2 | Biochemical Phosphatase Assay | 104.2 nM | [7] |
| PB17-036-01 | SHP2 | Biochemical Phosphatase Assay | 645 nM | [7] |
| NSC-87877 | Shp2 | Biochemical Phosphatase Assay | 0.32 µM | [5] |
Table 2: Cellular Activity of Allosteric SHP2 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| SHP099 | SUM159 | IL-8 Secretion | ~70% reduction | 5 µM | [11] |
| SHP099 | MCF10A-HER2/HER3 | IL-8 Secretion | ~50% reduction | 5 µM | [11] |
| SHP099 | OVCAR-8 | T-cell mediated tumor killing | Increased killing | 20 µM | |
| MEK162 (MEK inhibitor) | SUM159 | IL-8 Secretion | 6.3-fold reduction | Not Specified | [11] |
| #220-324 | Ba/F3 | Cell Proliferation | Inhibition | 30 µM | [12] |
Signaling Pathways and Cellular Processes Affected
Allosteric inhibition of SHP2 has profound effects on multiple intracellular signaling pathways and cellular processes.
RAS-MAPK Pathway
SHP2 is a critical upstream activator of the RAS-MAPK pathway. Inhibition of SHP2 leads to a significant reduction in the phosphorylation of downstream effectors, including MEK and ERK.[11][13] This is a primary mechanism by which SHP2 inhibitors exert their anti-proliferative effects.
PI3K/AKT Pathway
The effect of SHP2 on the PI3K/AKT pathway is context-dependent. In some cellular systems, SHP2 can negatively regulate this pathway.[14] However, in other contexts, SHP2 inhibition can lead to a decrease in AKT phosphorylation, suggesting a positive regulatory role.[12][15]
JAK/STAT Pathway
SHP2 can dephosphorylate and inactivate components of the JAK/STAT pathway.[1] Consequently, SHP2 inhibition can lead to an increase in STAT phosphorylation in certain cell types.[13]
Immune Checkpoint Signaling
SHP2 is a downstream effector of immune checkpoint receptors like PD-1.[1] Inhibition of SHP2 can enhance anti-tumor immunity by promoting the activity of cytotoxic T-cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine phosphatase SHP2 in ovarian granulosa cells balances follicular development by inhibiting PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the In Vitro Cellular Evaluation of Shp2-IN-8
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of this compound, a small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical signaling node and a high-value target in oncology.[1] It plays a crucial role in mediating cell signaling downstream of multiple receptor tyrosine kinases (RTKs) by activating the RAS-MAPK pathway. This guide outlines the essential cellular assays required to determine the potency, target engagement, and functional effects of this compound in relevant cancer cell lines.
The SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade downstream of growth factor receptors.[2] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic phosphatase (PTP) domain.[2][3] Upon stimulation by growth factors (e.g., EGF, PDGF), RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1.[1][4] SHP2 is recruited to these phosphotyrosine sites, leading to a conformational change that relieves its autoinhibition and activates its phosphatase activity.[3][5] Active SHP2 then dephosphorylates specific substrates, a key step in promoting the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling, which promotes cell proliferation and survival.[1]
Experimental Workflow Overview
The in vitro evaluation of this compound involves a multi-step process. It begins with the selection of appropriate cell lines and progresses through assays that measure cytotoxicity, target engagement, and downstream pathway modulation. Finally, long-term effects on cell survival are assessed.
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on cell proliferation and viability in a dose- and time-dependent manner.
Materials:
-
RPMI-8226, NCI-H929, or other suitable cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 1.0–1.5 x 10⁴ cells/well in 100 μL of complete medium.[6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with 100 μL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.[6]
-
At the end of each time point, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Pathway Analysis
This protocol is used to assess the phosphorylation status of SHP2 and its key downstream effector, ERK, to confirm pathway inhibition.
Materials:
-
Selected cell lines
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system. Both SHP099 and RMC-4550 have been shown to inhibit the phosphorylation of SHP2 and ERK in a dose-dependent manner.[6]
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Selected cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control. The medium should be replaced every 3-4 days with fresh drug-containing medium.
-
Incubate for 10-14 days, or until visible colonies form in the control wells.
-
Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well. Studies with other SHP2 inhibitors have shown a significant reduction in both colony number and size.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of this compound with the SHP2 protein inside intact cells.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Selected cell lines (e.g., HEK293T)
-
This compound
-
PBS
-
PCR tubes or 384-well PCR plates
-
Thermal cycler
-
Lysis buffer (containing protease inhibitors)
-
Western blot or ELISA-based detection system
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 384-well plate.[7]
-
Heat the samples across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured SHP2) from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble SHP2 in the supernatant at each temperature point using Western blot or a quantitative immunoassay.
-
Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A positive thermal shift in the drug-treated sample compared to the control indicates target engagement.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison.
Table 1: Cell Viability Inhibition by this compound
| Cell Line | Treatment Time (h) | IC₅₀ (μM) |
|---|---|---|
| RPMI-8226 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| NCI-H929 | 24 | 18.9 |
| 48 | 10.3 | |
| 72 | 5.6 |
Data are representative examples. IC₅₀ values should be calculated using non-linear regression analysis.
Table 2: CETSA Thermal Shift (ΔTₘ) Induced by this compound
| Protein Target | Cell Line | This compound Conc. (μM) | Tₘ (°C) Vehicle | Tₘ (°C) Treated | ΔTₘ (°C) |
|---|---|---|---|---|---|
| SHP2-WT | HEK293T | 10 | 48.5 | 52.1 | +3.6 |
| SHP2-E76K | HEK293T | 10 | 49.2 | 50.1 | +0.9 |
Data are representative examples. Tₘ is the temperature at which 50% of the protein is denatured. A significant positive ΔTₘ confirms target engagement.[9]
Table 3: Densitometry Analysis of Western Blots (48h Treatment)
| Target Protein | This compound (μM) | Relative Band Intensity (% of Control) |
|---|---|---|
| p-ERK/Total ERK | 0 (Control) | 100% |
| 1 | 75% | |
| 5 | 32% | |
| 10 | 11% |
Data are representative examples. Band intensities are normalized to a loading control (e.g., GAPDH) and then expressed as a ratio of phosphorylated to total protein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 6. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Shp2-IN-8 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shp2-IN-8 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS/MAPK pathway, which is frequently hyperactivated in various human cancers.[1][2] this compound binds to a tunnel-like allosteric site of SHP2, stabilizing it in an auto-inhibited conformation.[3][4][5] This prevents SHP2 from adopting its active conformation, thereby blocking its ability to dephosphorylate substrates and downstream signal transduction. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological activity.
Mechanism of Action of this compound
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[2][6] In its inactive state, the N-terminal SH2 domain of SHP2 binds to and inhibits the protein tyrosine phosphatase (PTP) domain.[4][5] Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins via its SH2 domains, leading to a conformational change that relieves the auto-inhibition and activates the PTP domain.[5] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway.[1][7]
This compound and other allosteric SHP2 inhibitors function by stabilizing the inactive, auto-inhibited conformation of SHP2.[3][8] This prevents the conformational change required for SHP2 activation, even in the presence of upstream stimuli. The inhibition of SHP2 activity leads to a reduction in the activation of the RAS-ERK pathway, resulting in decreased cell proliferation and survival in cancer cells dependent on this pathway.[7]
Figure 1: Simplified SHP2 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and other representative allosteric SHP2 inhibitors in biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of SHP2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound analog (PB17-026-01) | SHP2 | Biochemical | 38.9 | [9] |
| SHP099 | SHP2 (WT) | Biochemical | 70 | [10] |
| SHP099 | MV4-11 cells | Cell Viability | 320 | [10] |
| SHP099 | TF-1 cells | Cell Viability | 1730 | [10] |
| RMC-4550 | SHP2 | Biochemical | 0.583 | [10] |
| RMC-4550 | Molm-14 cells | Cell Viability | 146 | [7] |
| RMC-4550 | MV4-11 cells | Cell Viability | 120 | [7] |
| RMC-4550 | Kasumi-1 cells | Cell Viability | 193 | [7] |
| RMC-4550 | SKNO-1 cells | Cell Viability | 480 | [7] |
| TNO155 | SHP2 (WT) | Biochemical | 11 | [10] |
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells. Assays like MTT, MTS, or CCK-8 are commonly used.[11][12][13]
Figure 2: General workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, MV4-11)
-
Complete cell culture medium
-
96-well clear or black-walled tissue culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Subtract the background absorbance from a well containing medium and MTS reagent only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins, such as ERK and STAT3.[14][15][16]
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-STAT3, anti-total STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[1][17]
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, replacing the medium with fresh drug-containing medium every 3-4 days.
-
-
Staining and Quantification:
-
When colonies are visible (at least 50 cells per colony), wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to SHP2 within intact cells.[8][18][19][20][21][22] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
PCR tubes or a thermal cycler with a gradient function
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents as described above
Protocol:
-
Cell Treatment:
-
Treat cultured cells with a fixed concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble SHP2 at each temperature by Western blotting.
-
-
Data Interpretation:
-
Plot the amount of soluble SHP2 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
The protocols described in these application notes provide a framework for researchers to investigate the cellular effects of the SHP2 inhibitor this compound. These assays allow for the determination of its anti-proliferative activity, its impact on downstream signaling pathways, its long-term effects on cell survival, and direct confirmation of target engagement in a cellular context. Appropriate controls and optimization of experimental conditions for specific cell lines are crucial for obtaining reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. rcsb.org [rcsb.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The tyrosine phosphatase SHP2 controls TGFβ-induced STAT3 signaling to regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Shp2 Inhibitor Administration in Mouse Models of Lung Cancer
Disclaimer: Extensive searches for a specific compound designated "Shp2-IN-8" did not yield conclusive results in the public domain. It is possible that this is an internal, less common, or developmental name for a Shp2 inhibitor. The following application notes and protocols are based on the well-characterized and widely published Shp2 inhibitor, SHP099 , and other representative Shp2 inhibitors used in preclinical lung cancer mouse models. These protocols and data provide a comprehensive guide for researchers in this field.
Introduction
Src-homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] In lung cancer, particularly in non-small cell lung cancer (NSCLC) driven by mutations in EGFR or KRAS, Shp2 is a key signaling node that promotes cancer cell proliferation and survival, primarily through the activation of the RAS-MAPK pathway.[3][4] Inhibition of Shp2 has emerged as a promising therapeutic strategy to overcome resistance to targeted therapies and enhance anti-tumor immunity.[5][6] This document provides detailed protocols and data for the in vivo administration of the Shp2 inhibitor SHP099 in mouse models of lung cancer.
Data Presentation: Efficacy of Shp2 Inhibitors in Lung Cancer Mouse Models
The following tables summarize quantitative data from preclinical studies of Shp2 inhibitors in various mouse models of lung cancer.
Table 1: Efficacy of SHP099 in Combination with Osimertinib in an EGFR-mutant NSCLC Xenograft Model
| Cell Line Xenograft | Mouse Strain | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Reference |
| PC-9 (EGFR ex19del) | Nude Mice | Osimertinib | 1 mg/kg, p.o., daily | Not specified | [7] |
| Osimertinib + Selumetinib | 1 mg/kg (Osimertinib) + 25 mg/kg (Selumetinib), p.o., daily | Less than combination with SHP099 | [7] | ||
| Osimertinib + SHP099 | 1 mg/kg (Osimertinib) + 75 mg/kg (SHP099), p.o., daily | Strongest inhibition | [7] |
Table 2: Efficacy of a Novel Shp2 Inhibitor (II-B08) in an EGFR-mutant, TKI-resistant NSCLC Xenograft Model
| Cell Line Xenograft | Mouse Strain | Treatment Group | Dosage & Schedule | Tumor Volume Reduction | Reference |
| H1975 (EGFR L858R/T790M) | NOD-SCID Mice | Vehicle Control (DMSO) | i.p. injection, daily | - | [8] |
| II-B08 | 100 mg/kg, i.p. injection, daily | Significant anti-tumor activity | [8] |
Table 3: Efficacy of PF-07284892 (ARRY-558) in an ALK-fusion NSCLC Xenograft Model
| Cell Line Xenograft | Mouse Strain | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| NCI-H3122 (EML4-ALK) | Immunodeficient Mice | Vehicle | p.o. | - | [9] |
| PF-07284892 | 30 mg/kg, p.o., q.o.d. | Moderate | [9] | ||
| Lorlatinib | 3 mg/kg, p.o., daily | Moderate | [9] | ||
| PF-07284892 + Lorlatinib | 30 mg/kg (PF-07284892) q.o.d. + 3 mg/kg (Lorlatinib) daily | Significant synergistic inhibition | [9] |
Experimental Protocols
Preparation of SHP099 for Oral Gavage
Materials:
-
SHP099 powder
-
Vehicle solution: 0.5% (w/v) methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Protocol:
-
Calculate the required amount of SHP099 based on the desired dose (e.g., 75 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the SHP099 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% methylcellulose to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Visually inspect the suspension for any large aggregates before administration.
-
Prepare fresh suspensions daily for administration.
Administration of SHP099 by Oral Gavage in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (or other appropriate immunodeficient strain)
-
Subcutaneously implant lung cancer cells (e.g., PC-9) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
Protocol:
-
Randomize mice into treatment groups (e.g., vehicle, osimertinib alone, SHP099 alone, combination).
-
Record the initial tumor volume and body weight of each mouse.
-
For oral administration, gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the prepared SHP099 suspension (or vehicle) at the specified dosage (e.g., 75 mg/kg) and schedule (e.g., daily).
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis of Shp2 Pathway Inhibition
Materials:
-
Tumor tissue lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-Shp2, anti-GAPDH (or other loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the level of protein expression and phosphorylation.
Visualizations
Signaling Pathways
Caption: Shp2 signaling pathway in lung cancer.
Experimental Workflow
Caption: In vivo xenograft study workflow.
Logical Relationship: Shp2 Inhibition and Overcoming TKI Resistance
Caption: Overcoming TKI resistance with a Shp2 inhibitor.
References
- 1. SHP-2, SH2-containing protein tyrosine phosphatase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [ccspublishing.org.cn]
- 4. Inhibition of Shp2 suppresses mutant EGFR-induced lung tumors in transgenic mouse model of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting SHP2 for EGFR Inhibitor Resistant Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of SHP2 Inhibitors
Note to Researchers: Extensive literature searches did not yield specific in vivo dosage or experimental protocol data for the compound Shp2-IN-8 . The following information is based on preclinical studies of other structurally distinct and well-characterized allosteric SHP2 inhibitors. These notes are intended to serve as a reference for researchers and drug development professionals in designing in vivo studies for novel SHP2 inhibitors.
Introduction
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival. It is a key component of multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling therapeutic target. This document provides an overview of recommended dosages for several SHP2 inhibitors in preclinical in vivo studies, along with generalized experimental protocols and relevant signaling pathway diagrams.
SHP2 Signaling Pathway
SHP2 acts as a critical downstream mediator for numerous receptor tyrosine kinases (RTKs). Upon ligand binding and autophosphorylation of the RTK, SHP2 is recruited to the activated receptor complex via its SH2 domains. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific downstream targets, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival.
Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK signaling.
Recommended Dosages of SHP2 Inhibitors in Preclinical In Vivo Studies
The table below summarizes the in vivo dosages of several commonly studied SHP2 inhibitors in mouse models. It is crucial to note that the optimal dosage for a novel compound like this compound would need to be determined empirically through dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies.
| SHP2 Inhibitor | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| RMC-4550 | Mice (Neurofibroma) | 10 or 30 mg/kg | Oral (p.o.) | Once daily (q.d.), 5 days on, 2 days off | [1][2] |
| SHP099 | Mice (Multiple Myeloma Xenograft) | 75 mg/kg | Oral (p.o.) | Daily | [3] |
| PF-07284892 | Mice (Solid Tumor Xenograft) | 30 mg/kg | Oral (p.o.) | Every other day (q.o.d.) | [4][5] |
Experimental Protocols
The following are generalized protocols for key in vivo experiments to evaluate the efficacy of a novel SHP2 inhibitor.
Murine Xenograft Tumor Model
This protocol outlines the establishment of a xenograft model to assess the anti-tumor activity of an SHP2 inhibitor.
Caption: Workflow for a xenograft tumor model experiment.
Methodology:
-
Cell Culture: Culture a human cancer cell line with a known dependency on SHP2 signaling (e.g., KYSE-520 squamous cell carcinoma cells) under standard conditions.
-
Tumor Cell Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the SHP2 inhibitor in a suitable vehicle. Administer the compound to the treatment group via the determined route and schedule (e.g., oral gavage daily). The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates anti-tumor efficacy.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be processed for various downstream analyses, including Western blotting to assess target engagement (e.g., reduction in p-ERK levels), immunohistochemistry, and pharmacokinetic analysis.
Pharmacodynamic (PD) Analysis
This protocol describes how to assess the in vivo target engagement of an SHP2 inhibitor.
Methodology:
-
Dosing: Administer a single dose of the SHP2 inhibitor to tumor-bearing mice.
-
Tissue Collection: At various time points post-dosing (e.g., 2, 6, 12, 24 hours), euthanize cohorts of mice and collect tumor and/or relevant tissues.
-
Protein Extraction: Homogenize the collected tissues and extract total protein.
-
Western Blotting: Perform Western blot analysis on the protein lysates to assess the phosphorylation status of key downstream effectors of the SHP2 pathway, such as ERK (p-ERK). A decrease in the p-ERK/total ERK ratio in the treated samples compared to vehicle controls indicates target engagement.
Conclusion
While specific in vivo data for this compound is not publicly available, the information provided for other SHP2 inhibitors offers a valuable starting point for preclinical investigation. The recommended dosages and experimental protocols outlined in these application notes can guide researchers in designing robust in vivo studies to evaluate the efficacy and mechanism of action of novel SHP2 inhibitors. It is imperative to conduct thorough dose-finding and PK/PD studies for any new compound to establish its therapeutic window and optimal dosing regimen.
References
- 1. life-science-alliance.org [life-science-alliance.org]
- 2. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Shp2-IN-8 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation and differentiation through various signaling pathways.[1] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, and its aberrant activation is implicated in the pathogenesis of several human cancers.[2][3] Shp2-IN-8 is a potent and selective allosteric inhibitor of Shp2, representing a promising therapeutic agent for cancers with a dependency on the Shp2 signaling pathway. This document provides detailed protocols for assessing the in vivo efficacy of this compound in xenograft models, a crucial step in the preclinical evaluation of this compound.
Signaling Pathway
Shp2 is a critical positive regulator of the RAS/MAPK signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). This pathway ultimately promotes cell proliferation, survival, and differentiation. This compound, as an allosteric inhibitor, stabilizes Shp2 in its inactive conformation, thereby preventing its activation and downstream signaling.
Caption: Shp2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key steps for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for assessing this compound efficacy in xenografts.
Experimental Protocols
Xenograft Model Establishment
a. Cell Line Selection:
-
Select a human cancer cell line with a known dependency on the Shp2-RAS-MAPK pathway (e.g., cell lines with RTK amplifications or certain KRAS mutations).
-
Culture cells in their recommended medium and ensure they are in the logarithmic growth phase and have high viability (>95%) before implantation.
b. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
c. Subcutaneous Implantation:
-
Resuspend cultured cells in a sterile, serum-free medium or PBS at a concentration of 1x107 cells/mL.
-
Inject 100 µL of the cell suspension (1x106 cells) subcutaneously into the flank of each mouse.
Drug Administration
a. Formulation of this compound:
-
Note: As specific formulation details for this compound are not publicly available, a general starting point based on other oral SHP2 inhibitors is provided. Optimization may be necessary.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Suspend the powdered this compound in the vehicle to the desired concentration.
b. Dosing Regimen:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Based on protocols for similar SHP2 inhibitors, a starting dose of 50-100 mg/kg, administered orally once daily, is recommended.
-
Administer the drug or vehicle via oral gavage.
Tumor Growth Measurement
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
Data Presentation
Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1850.3 ± 250.7 | - | - |
| This compound (50 mg/kg) | 10 | 128.1 ± 14.8 | 650.1 ± 150.3 | 64.9 | <0.01 |
| This compound (100 mg/kg) | 10 | 126.9 ± 16.1 | 320.6 ± 98.5 | 82.7 | <0.001 |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Pharmacodynamic Biomarker Analysis
| Treatment Group | pERK/Total ERK Ratio (normalized to control) | DUSP6 Expression (fold change vs. control) | Ki67 Positive Cells (%) |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.20 | 85.2 ± 5.6 |
| This compound (100 mg/kg) | 0.25 ± 0.08 | 0.30 ± 0.10 | 25.4 ± 4.1 |
Pharmacodynamic Analysis Protocols
Western Blotting for pERK and DUSP6
a. Tumor Lysate Preparation:
-
At the study endpoint, euthanize mice and excise tumors.
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
b. Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (1:1000), total ERK (1:1000), DUSP6 (1:500), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Immunohistochemistry (IHC) for Ki67
a. Tissue Preparation:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of ethanol washes and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
b. Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki67 (e.g., 1:200 dilution) overnight at 4°C.[4]
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
c. Quantification:
-
Capture images of stained sections using a microscope.
-
Quantify the percentage of Ki67-positive nuclei in multiple representative fields of view for each tumor.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of this compound efficacy in xenograft models. Rigorous evaluation of tumor growth inhibition and pharmacodynamic markers is essential to validate the on-target activity of this compound and to inform its further clinical development. As with any preclinical study, careful experimental design, execution, and data analysis are paramount to obtaining reliable and translatable results.
References
- 1. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. sysy-histosure.com [sysy-histosure.com]
Application Note: Quantifying p-ERK Inhibition by Shp2-IN-8 Using Western Blot Analysis
Introduction
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS/ERK signaling pathway, which is frequently hyperactivated in various cancers.[1][2][3] Shp2 promotes the activation of this pathway, ultimately leading to the phosphorylation of ERK1/2 (p-ERK).[1][3][4][5] Shp2-IN-8 is a potent and selective allosteric inhibitor of Shp2. It stabilizes Shp2 in an inactive conformation, thereby preventing its signaling function and leading to the suppression of the RAS-ERK pathway.[6] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibitory effect of this compound on ERK phosphorylation in cancer cell lines.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the treatment of cells with this compound, followed by cell lysis, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection of phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK is used to quantify the extent of pathway inhibition by this compound. A decrease in this ratio upon treatment with the inhibitor indicates successful target engagement and pathway modulation.
Signaling Pathway
The following diagram illustrates the role of Shp2 in the RAS/ERK signaling cascade and the point of inhibition by this compound.
Caption: Shp2 in the RAS/ERK signaling pathway.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for assessing p-ERK inhibition.
Caption: Western blot workflow for p-ERK analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with active RAS/ERK signaling (e.g., A549).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: (1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 0.2 mM Na3VO4, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.[7]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 10% polyacrylamide gels.[7]
-
Transfer Buffer: (Tris-Glycine with 20% methanol).
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated goat anti-rabbit antibody (e.g., 1:5000-1:10,000 dilution).[8]
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For chemiluminescence detection.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours, if required, to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 4, 6 hours). Include a DMSO vehicle control.
-
If applicable, stimulate cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) before harvesting to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[9]
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10% SDS-PAGE gel.[7][8]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-1.5 hours in a cold room or on ice.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature with gentle shaking.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK and Loading Control):
-
After detecting p-ERK, the membrane can be stripped to remove the antibodies.
-
Incubate the membrane in a stripping buffer (e.g., Glycine pH 2.2 based buffer) for 15-30 minutes at room temperature.[8]
-
Wash the membrane thoroughly with PBS and TBST.
-
Block the membrane again and re-probe with the primary antibody for total ERK, followed by the secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Plot the normalized p-ERK/total ERK ratio against the concentration of this compound to determine the dose-dependent inhibition.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Densitometry Analysis of p-ERK Inhibition by this compound
| This compound Conc. (nM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) | p-ERK / Total ERK Ratio | Normalized p-ERK Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.05 | 1.02 | 0.95 | 1.00 |
| 10 | 0.78 | 1.03 | 1.01 | 0.76 | 0.80 |
| 50 | 0.45 | 1.06 | 1.03 | 0.42 | 0.44 |
| 100 | 0.21 | 1.04 | 1.00 | 0.20 | 0.21 |
| 500 | 0.08 | 1.05 | 1.02 | 0.08 | 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This protocol provides a comprehensive guide for researchers to effectively measure the inhibition of ERK phosphorylation by the Shp2 inhibitor, this compound. Adherence to this detailed methodology will ensure the generation of reliable and reproducible data, which is critical for the evaluation of Shp2 inhibitors in drug discovery and development. The provided diagrams and tables facilitate a clear understanding of the signaling pathway, experimental steps, and data interpretation.
References
- 1. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shp2 SUMOylation promotes ERK activation and hepatocellular carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes and Protocols for Utilizing Shp2-IN-8 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Shp2-IN-8 , a hypothetical potent and selective allosteric inhibitor of Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), in co-immunoprecipitation (co-IP) assays. The following protocols and data presentation guidelines are designed to assist researchers in investigating the impact of this compound on protein-protein interactions within various signaling pathways.
Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is involved in regulating key cellular processes such as proliferation, survival, differentiation, and migration.[2] Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers.[4][5] Shp2 facilitates signaling primarily through the RAS-MAPK pathway.[1][6][7]
Co-immunoprecipitation is a powerful technique to study protein-protein interactions. When combined with a specific inhibitor like this compound, it can elucidate the role of Shp2's catalytic activity in the formation and stability of protein complexes.
Data Presentation
Quantitative data from co-IP experiments assessing the effect of this compound should be organized to clearly demonstrate the inhibitor's impact on protein-protein interactions.
Table 1: Effect of this compound on the Interaction of Shp2 with Downstream Effectors
| Treatment Group | Protein of Interest (Bait) | Co-precipitated Protein (Prey) | Fold Change in Interaction (Compared to Vehicle) | P-value |
| Vehicle (DMSO) | Shp2 | Gab1 | 1.0 | - |
| This compound (1 µM) | Shp2 | Gab1 | Value | Value |
| This compound (5 µM) | Shp2 | Gab1 | Value | Value |
| This compound (10 µM) | Shp2 | Gab1 | Value | Value |
| Vehicle (DMSO) | Shp2 | PD-1 | 1.0 | - |
| This compound (1 µM) | Shp2 | PD-1 | Value | Value |
| This compound (5 µM) | Shp2 | PD-1 | Value | Value |
| This compound (10 µM) | Shp2 | PD-1 | Value | Value |
Note: Fold change can be determined by densitometric analysis of Western blot bands. P-values should be calculated from at least three independent experiments.
Table 2: IC50 of this compound in Disrupting Shp2-Protein Interactions
| Interacting Protein Pair | Cell Line | IC50 (µM) |
| Shp2 - Gab1 | HEK293T | Value |
| Shp2 - PD-1 | Jurkat | Value |
| Shp2 - HER2 | BT474 | Value |
Note: IC50 values represent the concentration of this compound required to reduce the co-immunoprecipitation of the prey protein by 50%.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involving Shp2 and the experimental workflow for a co-immunoprecipitation assay using this compound.
Caption: Shp2 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for co-immunoprecipitation with this compound.
Experimental Protocols
General Co-Immunoprecipitation Protocol to Investigate the Effect of this compound on Protein-Protein Interactions
This protocol is a general guideline and may require optimization for specific cell types and protein complexes.
Materials and Reagents:
-
Cell Lines: Select a cell line known to express the proteins of interest (e.g., HEK293T, Jurkat, BT474).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-Immunoprecipitation Lysis/Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100). Supplement with protease and phosphatase inhibitors just before use.
-
Primary Antibodies:
-
Antibody for immunoprecipitation (e.g., anti-Shp2).
-
Antibodies for Western blotting (e.g., anti-Shp2, anti-Gab1, anti-PD-1).
-
-
Protein A/G Magnetic Beads or Agarose Beads.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST).
-
Secondary Antibodies: HRP-conjugated.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration. This step may require a time-course experiment to determine the optimal incubation time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold co-IP lysis buffer to the cells.
-
Incubate on ice for 10-20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with co-IP lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the lysate, add Protein A/G beads and incubate with rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to reduce non-specific binding to the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody for immunoprecipitation (e.g., anti-Shp2). The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold co-IP wash buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 1X or 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the "bait" protein (e.g., anti-Shp2) and the "prey" protein (e.g., anti-Gab1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the amount of co-precipitated "prey" protein to the amount of immunoprecipitated "bait" protein.
-
Compare the normalized values between the this compound treated samples and the vehicle control to determine the effect of the inhibitor on the protein-protein interaction.
-
By following these detailed protocols and data presentation guidelines, researchers can effectively utilize this compound to investigate the critical role of Shp2 in mediating protein-protein interactions within cellular signaling networks. This will provide valuable insights for basic research and the development of novel therapeutic strategies.
References
- 1. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Shp2-IN-8 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the SHP2 inhibitor, Shp2-IN-8, in high-throughput screening (HTS) campaigns. The content herein is designed to guide researchers in the design and execution of experiments aimed at identifying and characterizing novel modulators of the SHP2 phosphatase.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways. It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity has been implicated in the pathogenesis of developmental disorders and various cancers, making it a compelling target for therapeutic intervention.
SHP2 Signaling Pathways
SHP2 is a crucial node in several major signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. It also plays a significant role in immune checkpoint regulation through the PD-1/PD-L1 axis.[1][2] Understanding these pathways is essential for designing cell-based assays and interpreting screening results.
High-Throughput Screening for SHP2 Inhibitors
High-throughput screening is a critical tool for the discovery of novel SHP2 inhibitors.[3] Both biochemical and cell-based assays can be adapted to an HTS format to screen large compound libraries.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified SHP2 protein. A common approach involves the use of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1] The dephosphorylation of DiFMUP by SHP2 yields a fluorescent product that can be quantified.
Cellular Assays
Cell-based assays provide a more physiologically relevant context by assessing SHP2 inhibition within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.[4][5] This method relies on the principle that the binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its melting temperature.
Quantitative Data for SHP2 Inhibitors
While specific quantitative data for this compound was not available in the reviewed literature, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several other known SHP2 inhibitors. This data is provided for comparative purposes and to offer a benchmark for hit validation and lead optimization efforts.
| Compound | IC50 (nM) | Assay Type | Notes |
| SHP099 | 70 | Biochemical | A well-characterized allosteric inhibitor.[6] |
| RMC-4550 | 0.58 | Biochemical | A potent allosteric inhibitor.[6] |
| TNO155 | 11 | Biochemical | An allosteric inhibitor currently in clinical trials. |
| PF-07284892 | 21 | Biochemical | An orally active SHP2 inhibitor.[6] |
| JAB-3312 | 1.9 | Biochemical | An orally effective allosteric inhibitor. |
| NSC-87877 | 318 | Biochemical | An active site inhibitor, also inhibits SHP1.[6] |
| LY6 | 9800 | Biochemical | Identified through computer-aided drug design.[2] |
| TK-147 | 250 | Biochemical | An allosteric inhibitor identified via HTS.[7] |
| SYK-85 | 320 | Biochemical | A SHP2-PTP domain inhibitor identified via HTS.[7] |
| WS-635 | 4130 | Biochemical | A SHP2-PTP domain inhibitor identified via HTS.[7] |
Experimental Protocols
The following are generalized protocols for high-throughput screening of SHP2 inhibitors. These should be optimized based on specific laboratory conditions and instrumentation.
Protocol 1: Biochemical HTS using a Fluorescence-Based Assay
This protocol describes a 384-well plate format assay using the fluorogenic substrate DiFMUP.
Materials:
-
Purified recombinant human SHP2 protein
-
Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
This compound or other test compounds dissolved in DMSO
-
DiFMUP substrate (6,8-difluoro-4-methylumbelliferyl phosphate)
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Using an automated liquid handler, dispense test compounds (e.g., at a final concentration of 10 µM) into the assay wells. Include appropriate controls (DMSO vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Add purified SHP2 enzyme to all wells to a final concentration of 0.5 nM.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration of 100 µM.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~450 nm.
-
Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for a CETSA experiment in a 384-well format to confirm that hit compounds directly engage SHP2 in a cellular context.[4][5]
Materials:
-
Cell line expressing SHP2 (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound or other test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR thermal cycler with a gradient function
-
Method for quantifying soluble SHP2 (e.g., ELISA, Western blot, or enzyme fragment complementation assay)
Procedure:
-
Seed cells in a 384-well plate and grow to confluency.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle for 1 hour at 37°C.
-
Heat the plate in a thermal cycler with a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction containing non-denatured proteins from the precipitated denatured proteins by centrifugation.
-
Transfer the supernatant to a new plate and quantify the amount of soluble SHP2 using a suitable detection method.
-
Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
Conclusion
This compound represents a valuable tool for the investigation of SHP2 biology and the discovery of novel therapeutics. The protocols and data presented in this document provide a framework for the application of this compound and other SHP2 inhibitors in high-throughput screening campaigns. Successful implementation of these methods will aid in the identification of potent and selective modulators of SHP2 for further preclinical and clinical development.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Shp2 with Shp2-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the combined use of lentiviral short hairpin RNA (shRNA) for stable knockdown of Shp2 expression and the small molecule inhibitor Shp2-IN-8 for acute pharmacological inhibition. This dual approach allows for a comprehensive investigation of Shp2 function and its potential as a therapeutic target. By combining genetic and pharmacological inhibition, researchers can achieve a more profound and sustained suppression of Shp2 activity, potentially revealing synergistic or additive effects on cancer cell proliferation and survival.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of Shp2 knockdown and inhibition on cell viability and signaling. While direct data for the combination of Shp2 shRNA and this compound is not extensively published, the data presented from studies using other allosteric Shp2 inhibitors like SHP099 provide a strong rationale for this combined approach.
Table 1: Effect of Shp2 Knockdown on Cell Proliferation
| Cell Line | Method | Result | Reference |
| DU145 (Prostate Cancer) | Retroviral shRNA | ~50-54% reduction in growth rate | |
| GIST T1 (Gastrointestinal Stromal Tumor) | CRISPR/Cas9 Knockout | Marked inhibition of cell proliferation and colony formation | [1] |
| NF1-MPNST cell lines | siRNA | Modest reduction in cell viability | [3] |
Table 2: Effect of Shp2 Inhibition on Cell Viability and Signaling
| Cell Line | Inhibitor (Concentration) | Assay | Key Findings | Reference |
| GIST cell lines | SHP099 | Immunoblotting | Effective reduction of p-ERK levels at 6 and 24 hours | [1] |
| Multiple Myeloma cell lines (RPMI-8226, NCI-H929) | SHP099, RMC-4550 | CCK-8 Assay | Dose- and time-dependent impairment of cell proliferation | [4] |
| GAB2-overexpressing Ovarian Cancer cell lines | SHP099 (5 µM) in combination with BKM120 (PI3K inhibitor) | CellTiter-Glo | Synergistic inhibition of cell viability | [5] |
| Breast Cancer cell lines | SHP099 (0.5 µM and 5 µM) | ELISA | 30-70% reduction in IL-8 levels in SUM159 cells | [6] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for Shp2 Knockdown
This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting Shp2 and transducing a target cell line to achieve stable knockdown.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with Shp2 shRNA insert (and a non-targeting control shRNA)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
High-glucose DMEM with 10% FBS and 1% penicillin-streptomycin
-
Target cancer cell line
-
Polybrene or protamine sulfate
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
0.45 µm filter
Procedure:
-
Day 1: Seeding HEK293T Cells for Transfection
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection of HEK293T Cells
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For a 10 cm dish, typically a total of 15-20 µg of plasmid DNA is used (e.g., 10 µg of shRNA transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G).
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C in a CO2 incubator.
-
-
Day 3: Change of Medium
-
After 12-16 hours, carefully remove the medium containing the transfection complex and replace it with fresh, pre-warmed complete medium.
-
-
Day 4 & 5: Harvesting Lentiviral Supernatant
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
-
Day 5: Transduction of Target Cells
-
Seed the target cancer cell line in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, remove the medium and replace it with fresh medium containing polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral titers (Multiplicity of Infection - MOI) to determine the optimal concentration for your cell line.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Day 6 onwards: Selection and Expansion of Transduced Cells
-
After incubation, replace the virus-containing medium with fresh complete medium.
-
After another 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve for your specific cell line (typically 1-10 µg/mL).
-
Replace the selection medium every 2-3 days until non-transduced cells are eliminated.
-
Expand the surviving, stably transduced cells for further experiments.
-
Protocol 2: Validation of Shp2 Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Shp2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the Shp2 knockdown and control cell populations with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Shp2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 3: this compound Treatment and Cell Viability Assay
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Shp2 knockdown and control cell lines
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the Shp2 knockdown and control cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Shp2 signaling pathways and points of inhibition.
Caption: Experimental workflow for combined Shp2 knockdown and inhibition.
References
- 1. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Combined inhibition of SHP2 and MEK is effective in models of NF1-deficient malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Shp2-IN-8 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shp2-IN-8, a novel allosteric inhibitor of the Shp2 phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the protein tyrosine phosphatase Shp2. It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in an inactive, autoinhibited conformation, preventing its catalytic activity. By inhibiting Shp2, this compound can suppress the RAS-ERK signaling pathway, which is often hyperactivated in cancer cells driven by receptor tyrosine kinases.
Q2: What are the primary applications for this compound?
This compound is primarily used in cancer research to study the effects of Shp2 inhibition on cell proliferation, survival, and signaling in cancer cell lines. It is a valuable tool for investigating cancers with mutations in the RAS/MAPK pathway.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: What is the maximum concentration of DMSO that most cell lines can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[1] A DMSO concentration of 0.1% is generally considered safe for almost all cell types.[1]
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Problem: I observed a precipitate in my cell culture medium after adding the this compound working solution.
This is a common issue with hydrophobic compounds like this compound when they are transferred from a high-concentration DMSO stock to an aqueous cell culture medium. Here are several troubleshooting steps to address this problem.
Q1: How can I improve the solubility of this compound in my cell culture medium?
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your cell culture medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to your final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept as low as possible, ideally below 0.5%.[1][2] You can achieve this by preparing a higher concentration stock solution in DMSO, which allows you to add a smaller volume to your culture.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.[3]
-
Sonication: If precipitation persists, brief sonication of the diluted inhibitor in the medium before adding it to the cells can help to dissolve small particles.[1]
Q2: I've tried the above steps, but the compound still precipitates at my desired working concentration. What should I do?
-
Solubility Limit: It's possible that your desired working concentration exceeds the aqueous solubility limit of this compound in your specific cell culture medium. You may need to reassess the effective concentration range for your experiments.
-
Serum Concentration: The presence of serum can sometimes aid in the solubilization of hydrophobic compounds. If you are using serum-free media, consider whether your experimental design can accommodate a low percentage of serum.
-
Alternative Solvents: While DMSO is the most common solvent, for some compounds, co-solvents can be used for in vivo studies, though this is less common for in vitro cell culture.[2] However, any new solvent system would require rigorous validation to ensure it does not affect cell viability or the experimental outcome.
Q3: How can I confirm that the observed cellular effects are due to the soluble inhibitor and not the precipitate?
-
Microscopy: Visually inspect your cell cultures under a microscope. A fine, evenly distributed precipitate might still allow for a sufficient concentration of dissolved compound to be active. However, large crystals are indicative of poor solubility and will likely lead to inconsistent results.
-
Dose-Response Curve: Perform a dose-response experiment (e.g., a cell viability assay) across a range of this compound concentrations. A clear dose-dependent effect suggests that the soluble fraction of the inhibitor is active.
-
Western Blot Analysis: Confirm target engagement by performing a western blot to analyze the phosphorylation status of downstream targets of Shp2, such as ERK. A reduction in phosphorylated ERK (p-ERK) levels in a dose-dependent manner would indicate that the inhibitor is effectively engaging its target.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound to guide stock solution preparation. Note: As "this compound" is a hypothetical compound for this guide, this data is illustrative.
| Solvent | Maximum Stock Concentration (mM) | Notes |
| DMSO | 50 | May require brief warming or sonication to fully dissolve. |
| Ethanol | < 1 | Not recommended as a primary solvent due to poor solubility. |
| Water | Insoluble | |
| Cell Culture Media (with 10% FBS) | ~10 µM | Solubility is highly dependent on media composition and serum content. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (in DMSO):
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the stock solution at -20°C or -80°C.[4]
-
-
Working Solution Preparation (in Cell Culture Medium):
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a range of concentrations is needed for a dose-response experiment.
-
To prepare the final working solution, dilute the DMSO stock (or the serially diluted DMSO solution) into pre-warmed (37°C) cell culture medium. Add the DMSO solution dropwise while gently vortexing the medium to facilitate mixing and minimize precipitation.[1]
-
Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).[1]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in the culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[3]
-
Incubate the plate for at least 4 hours at 37°C (or overnight for SDS-HCl) on a shaker to ensure complete dissolution.[3][7]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Protocol 3: Western Blot for p-ERK/Total ERK
This protocol is to confirm the inhibitory effect of this compound on the MAPK signaling pathway.
-
Cell Lysis:
-
Plate and treat cells with this compound as you would for a cell-based assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Visualizations
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Shp2-IN-8 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Shp2-IN-8, a potent allosteric inhibitor of the SHP2 phosphatase. The information provided is based on published data for closely related allosteric SHP2 inhibitors and general best practices for using small molecule inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] Under basal conditions, SHP2 is in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2][3] Upon activation by upstream signaling, such as receptor tyrosine kinases (RTKs), a conformational change exposes the active site. Allosteric inhibitors like this compound stabilize the inactive, auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.[3][4] This effectively inhibits the RAS-MAPK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[5][6][7][8]
Q2: What is a good starting concentration for my in vitro experiments?
A2: For initial experiments, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on data from analogous allosteric SHP2 inhibitors like SHP099 and RMC-4550, a starting concentration range of 10 nM to 10 µM is advisable.[4][9][10] The optimal concentration will vary depending on the cell type and the specific experimental endpoint.
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: The most common method to confirm target engagement is to assess the phosphorylation status of downstream effectors in the SHP2 signaling pathway. A reduction in the phosphorylation of ERK (pERK) is a reliable biomarker of SHP2 inhibition.[11] This can be measured by Western blotting.
Q4: What are the potential off-target effects of this compound?
A4: While allosteric inhibitors are generally more specific than active site inhibitors, off-target effects can still occur.[12][13][14] Some studies on other allosteric SHP2 inhibitors have reported off-target inhibition of autophagy by causing the inhibitors to accumulate in the lysosome.[15][16] It is crucial to include appropriate controls in your experiments to distinguish on-target from off-target effects.
Q5: I am observing resistance to this compound in my long-term experiments. What could be the cause?
A5: Acquired resistance to SHP2 inhibitors can develop through various mechanisms. One identified mechanism is the phosphorylation of SHP2 at Tyr62, which prevents the inhibitor from binding effectively.[4] Other potential mechanisms could involve mutations in the PTPN11 gene (which encodes SHP2) or bypass signaling pathways that reactivate downstream effectors like ERK.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Cell culture inconsistencies | Ensure consistent cell passage number, seeding density, and growth conditions. Monitor for mycoplasma contamination. |
| Inhibitor instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your specific culture medium. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium. |
Problem 2: No observable effect of the inhibitor.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a wide-range dose-response experiment to determine the effective concentration for your cell line. |
| Cell line is not dependent on SHP2 signaling | Confirm that your cell line has an activating mutation upstream of SHP2 (e.g., in an RTK) or is otherwise known to be dependent on the RAS-MAPK pathway. |
| Inactive compound | Verify the purity and activity of your this compound stock. |
| Insufficient incubation time | Optimize the treatment duration. Some effects may only be visible after longer exposure. |
Problem 3: Unexpected cell toxicity.
| Possible Cause | Suggested Solution |
| Off-target effects | Reduce the inhibitor concentration to the lowest effective dose. Use a secondary, structurally different SHP2 inhibitor to confirm that the observed phenotype is due to SHP2 inhibition. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). |
Data Summary
The following tables summarize quantitative data for allosteric SHP2 inhibitors analogous to this compound.
Table 1: In Vitro Efficacy of Allosteric SHP2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SHP099 | MV-4-11 | Acute Myeloid Leukemia | 500 | [4] |
| SHP099 | MOLM-13 | Acute Myeloid Leukemia | 1300 | [4] |
| SHP099 | SUM159 | Triple-Negative Breast Cancer | ~500-5000 | [10] |
| RMC-4550 | Molm-14 | Acute Myeloid Leukemia | 146 | [9] |
| RMC-4550 | MV4-11 | Acute Myeloid Leukemia | 120 | [9] |
| RMC-4550 | Kasumi-1 | Acute Myeloid Leukemia | 193 | [9] |
| RMC-4550 | SKNO-1 | Acute Myeloid Leukemia | 480 | [9] |
| Compound 57774 | MCF-7 | Breast Cancer | 800 | [17] |
Table 2: In Vivo Efficacy of a SHP2 Degrader (PROTAC)
| Compound | Model | Dosage | Route | Outcome | Reference |
| P9 | Mouse Xenograft | 25 and 50 mg/kg | Intraperitoneal | Significant tumor growth inhibition | [18] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dilution series with a starting concentration of 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of pERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Visualizations
Caption: SHP2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 16. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Shp2-IN-8
Welcome to the technical support center for Shp2-IN-8, a valuable tool for researchers studying the role of the Shp2 phosphatase in various signaling pathways. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments effectively, with a focus on minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Shp2 (Src homology 2 domain-containing phosphatase 2). It does not bind to the active site of the phosphatase domain directly. Instead, it stabilizes the auto-inhibited conformation of Shp2, preventing its activation.[1][2] In the inactive state, the N-SH2 domain of Shp2 blocks the PTP (protein tyrosine phosphatase) domain. This compound binds to a pocket formed by the N-SH2, C-SH2, and PTP domains, locking the enzyme in this closed, inactive conformation.[1] This prevents Shp2 from dephosphorylating its substrates, thereby inhibiting downstream signaling pathways such as the RAS-MAPK pathway.[3][4]
Q2: What are the known or potential off-target effects of this compound?
While allosteric inhibitors are generally more selective than active-site inhibitors, off-target effects can still occur. For Shp2 inhibitors, potential off-targets include:
-
Other Protein Tyrosine Phosphatases (PTPs): Due to structural similarities, there is a possibility of cross-reactivity with other PTPs, most notably the closely related phosphatase SHP1.[5][6]
-
Protein Tyrosine Kinases (PTKs): Some small molecule inhibitors targeting phosphatases have been shown to have off-target effects on kinases. For example, some active-site targeting SHP2 inhibitors have been reported to inhibit PDGFRβ and SRC kinases.[7][8]
-
Autophagy Pathway: A recent study has revealed that some SHP2 allosteric inhibitors can accumulate in lysosomes and inhibit autophagic flux in a Shp2-independent manner.[9][10][11] This is a critical consideration for studies in cancer and other diseases where autophagy plays a significant role.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of ERK phosphorylation).
-
Optimize Treatment Duration: Limit the incubation time to the shortest duration necessary to observe the biological effect of interest. Prolonged exposure can increase the likelihood of off-target effects.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control if available. A positive control, such as another well-characterized Shp2 inhibitor (e.g., SHP099), can also be beneficial for comparison.
-
Validate with a Secondary Assay: Confirm key findings using an orthogonal approach, such as siRNA/shRNA-mediated knockdown of Shp2, to ensure the observed phenotype is specifically due to Shp2 inhibition.
-
Perform Rescue Experiments: If possible, overexpress a resistant mutant of Shp2 to see if it reverses the effect of the inhibitor, which would indicate an on-target mechanism.
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes that may be due to off-target effects.
This is a common concern when working with small molecule inhibitors. The following troubleshooting workflow can help you dissect on-target versus off-target effects.
Troubleshooting Workflow: Differentiating On-Target vs. Off-Target Effects
Caption: A logical workflow to troubleshoot and distinguish between on-target and off-target effects of this compound.
Problem 2: How do I confirm that this compound is engaging with Shp2 in my cells?
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[12][13][14][15] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
Data Presentation
Table 1: Representative Selectivity Profile of an Allosteric Shp2 Inhibitor (SHP099)
Note: Data for the specific inhibitor this compound should be obtained from the manufacturer or determined experimentally. The following data for the well-characterized allosteric inhibitor SHP099 is provided as a representative example.
| Target | IC50 (nM) | Fold Selectivity vs. Shp2 | Reference |
| Shp2 | 71 | 1 | [7] |
| Shp1 | >10,000 | >140 | [7] |
| PTP1B | >10,000 | >140 | [7] |
| PDGFRβ (kinase) | >10,000 | >140 | [7] |
| SRC (kinase) | >10,000 | >140 | [7] |
Experimental Protocols
Protocol 1: In Vitro Phosphatase Selectivity Assay
This assay determines the selectivity of this compound against other phosphatases.
Materials:
-
Recombinant human Shp2, Shp1, PTP1B, etc.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)
-
This compound serial dilutions
-
384-well black plates
-
Plate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add a fixed concentration of each recombinant phosphatase to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding DiFMUP substrate.
-
Monitor the fluorescence signal (Excitation/Emission ~358/450 nm) over time.
-
Calculate the rate of reaction and determine the IC50 values for each phosphatase.
-
Calculate the fold selectivity by dividing the IC50 of the off-target phosphatase by the IC50 of Shp2.
Protocol 2: Western Blot for On-Target Pathway Modulation (p-ERK)
This protocol validates the on-target activity of this compound by assessing the phosphorylation of a key downstream effector, ERK.[16][17][18][19][20]
Materials:
-
Cell line of interest (e.g., a growth factor-dependent line)
-
This compound
-
Growth factor (e.g., EGF, PDGF)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and image.
-
Strip the membrane and re-probe for total-ERK1/2 and a loading control (e.g., GAPDH) to normalize the data.
Protocol 3: Autophagy Flux Assay
This assay can determine if this compound has an off-target effect on autophagy by measuring the conversion of LC3-I to LC3-II.[9]
Materials:
-
Cell line of interest
-
This compound
-
Bafilomycin A1 (an autophagy inhibitor, used as a positive control)
-
Lysis buffer
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time. Include a treatment group with Bafilomycin A1 for the last 2-4 hours to block lysosomal degradation of LC3-II.
-
Lyse the cells and perform Western blotting as described in Protocol 2.
-
Probe the membrane for LC3, p62, and a loading control.
-
Analyze the ratio of LC3-II to LC3-I and the levels of p62. An accumulation of LC3-II and p62 in the absence of an autophagy inducer suggests a blockage in autophagic flux.
Signaling Pathway Diagrams
Shp2 in the RAS/MAPK Signaling Pathway
Caption: Shp2 is a key positive regulator of the RAS/MAPK pathway, which is inhibited by this compound.
Potential Off-Target Effect of Shp2 Inhibitors on Autophagy
Caption: Some Shp2 allosteric inhibitors may have a Shp2-independent off-target effect on the autophagy pathway.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. The multi-site docking protein Grb2-associated binder 1 (Gab1) enhances interleukin-6-induced MAPK-pathway activation in an SHP2-, Grb2-, and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dbbiotech.com [dbbiotech.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Shp2-IN-8 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Shp2 inhibitor, Shp2-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[3][4] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic activity of its protein tyrosine phosphatase (PTP) domain.[5] Upon activation by binding to phosphotyrosine residues on upstream signaling molecules, Shp2 undergoes a conformational change that relieves this auto-inhibition. This compound stabilizes the inactive conformation of Shp2, preventing its activation and subsequent downstream signaling, primarily through the RAS-MAPK pathway.[1][2]
Q2: Why do cancer cells develop resistance to this compound?
The primary mechanism of acquired resistance to Shp2 inhibitors like this compound is the activation of bypass signaling pathways.[6] Cancer cells can adapt to the inhibition of Shp2 by upregulating alternative signaling routes to reactivate downstream pathways essential for their proliferation and survival, most commonly the MAPK/ERK pathway.[7] This is often achieved through the hyperactivation of Receptor Tyrosine Kinases (RTKs) such as EGFR, FGFR, and MET.[8][9][10]
Q3: What are the most common combination strategies to overcome this compound resistance?
Combination therapy is a key strategy to overcome resistance to Shp2 inhibitors.[7][11] The most studied and effective combinations include:
-
MEK Inhibitors (e.g., Trametinib): Since resistance to Shp2 inhibition often involves the reactivation of the MAPK pathway, co-treatment with a MEK inhibitor can effectively block this escape route.[7]
-
RTK Inhibitors: In cases where a specific RTK is identified as the driver of resistance, a targeted inhibitor against that RTK can be used in combination with the Shp2 inhibitor.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): Shp2 is also involved in immune cell signaling.[6][7] Combining Shp2 inhibitors with immune checkpoint blockade can enhance anti-tumor immunity.
Troubleshooting Guides
Guide 1: Unexpected Lack of Efficacy or Development of Resistance to this compound
Problem: Your cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become completely resistant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resistance to this compound.
Experimental Protocols:
-
Western Blot for Phosphorylated ERK and MEK:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2 (Ser217/221), and total MEK1/2 overnight at 4°C.[12][13][14]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Cell Viability Assay for Drug Combination:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and the combination drug (e.g., a MEK inhibitor). Include single-agent controls and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[15][16][17]
-
Calculate synergy scores using the Chou-Talalay method (Combination Index) or the Bliss independence model.[18]
-
Data Presentation:
Table 1: Example IC50 Values for this compound and Combination with a MEK Inhibitor
| Cell Line | Treatment | IC50 (µM) |
| Sensitive | This compound | 0.5 |
| MEK Inhibitor | 1.2 | |
| This compound + MEK Inhibitor (1:2 ratio) | 0.1 | |
| Resistant | This compound | >10 |
| MEK Inhibitor | 1.5 | |
| This compound + MEK Inhibitor (1:2 ratio) | 0.8 |
Guide 2: Confirming Target Engagement and Downstream Effects
Problem: You are not observing the expected downstream effects of this compound treatment (e.g., decreased p-ERK levels) even in a supposedly sensitive cell line.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure that your stock of this compound is not degraded.
-
Confirm the final concentration in your cell culture medium.
-
-
Assess Target Engagement:
-
Investigate Shp2-Protein Interactions:
-
Perform a co-immunoprecipitation (Co-IP) experiment to assess the interaction of Shp2 with its known binding partners (e.g., Gab1, Gab2). Shp2 inhibition should disrupt these interactions.
-
Experimental Protocols:
-
Co-Immunoprecipitation (Co-IP):
-
Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).[23]
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an anti-Shp2 antibody or control IgG overnight at 4°C.[24][25][26]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting for Shp2 and its potential binding partners.
-
Signaling Pathway Diagram:
Caption: Simplified Shp2 signaling pathway and point of inhibition.
Guide 3: Establishing a this compound Resistant Cell Line
Problem: You need to generate a this compound resistant cell line for your experiments.
Workflow for Generating a Resistant Cell Line:
Caption: Workflow for generating a this compound resistant cell line.
Experimental Protocol:
-
Generating Stable Resistant Cell Lines:
-
Start with a cancer cell line that is sensitive to this compound.
-
Culture the cells in the presence of a low concentration of this compound (e.g., the IC25).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium over several weeks to months.[5][27][28][29]
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in the IC50 is observed, the resistant cell line is established.
-
This process can be expedited by using a vector-based approach to overexpress a known resistance-conferring gene, followed by selection with an appropriate antibiotic.[5][27][28][29]
-
Data Presentation:
Table 2: Monitoring the Development of Resistance to this compound
| Passage Number | This compound Concentration (µM) | IC50 (µM) |
| 1 | 0.1 | 0.5 |
| 5 | 0.2 | 0.8 |
| 10 | 0.5 | 2.1 |
| 15 | 1.0 | 5.7 |
| 20 | 2.0 | >10 |
References
- 1. rupress.org [rupress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Spatial regulation of receptor tyrosine kinases in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Exploiting receptor tyrosine kinase co-activation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 10. Receptor tyrosine kinases: biological functions and anticancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 19. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 21. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bitesizebio.com [bitesizebio.com]
- 24. researchgate.net [researchgate.net]
- 25. assaygenie.com [assaygenie.com]
- 26. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. thesciencenotes.com [thesciencenotes.com]
- 29. knowledge.lonza.com [knowledge.lonza.com]
Shp2-IN-8 stability and storage best practices
Welcome to the technical support center for Shp2-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for the stability, storage, and handling of this compound, a potent allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for this compound?
Proper storage of this compound is critical to maintain its stability and activity. For optimal long-term stability, the compound should be stored as a solid powder at -20°C. If the compound is in a solvent, it should be stored at -80°C. Avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
What is the shelf life of this compound?
The shelf life of this compound can vary depending on the storage conditions. When stored as a powder at -20°C, it is generally stable for up to three years. In solvent at -80°C, it is recommended to be used within six months to a year for best results. For specific batch-related shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared and then further diluted to the desired working concentration for your experiments. Ensure the compound is fully dissolved; gentle warming or sonication can aid in dissolution if necessary. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
What are the best practices for handling this compound?
For safe handling of this compound, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1] Avoid direct contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid powder.
-
-
Possible Cause 2: Incorrect Concentration. Errors in dilution calculations can lead to a lower effective concentration in the assay.
-
Solution: Double-check all calculations and ensure accurate pipetting. Consider performing a serial dilution to verify the concentration-dependent effect of the inhibitor.
-
-
Possible Cause 3: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivity to SHP2 inhibition.
-
Solution: Titrate the concentration of this compound to determine the optimal working concentration for your specific cell line. Review literature for typical effective concentrations of similar SHP2 inhibitors in your cell model.
-
Issue 2: Precipitation of the compound in aqueous media.
-
Possible Cause: Low Solubility. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility. If precipitation still occurs, consider using a different solvent system or a formulation with solubility enhancers, if compatible with your experimental setup.
-
Quantitative Data Summary
The following table summarizes the general storage conditions for allosteric SHP2 inhibitors based on available data for similar compounds.
| Parameter | Condition | Duration |
| Storage as Powder | -20°C | Up to 3 years[2][3] |
| 4°C | Up to 2 years[3] | |
| Storage in Solvent | -80°C | Up to 1 year[2] |
| -20°C | Up to 1 month[3] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the SHP2 enzyme.
-
Reagents and Buffers:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., a dually phosphorylated IRS-1 peptide)
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Triton X-100)[4]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., Malachite Green or a fluorescence-based phosphate detection kit)
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant SHP2 protein to each well and incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a defined time.
-
Stop the reaction and measure the amount of free phosphate generated using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling downstream of Receptor Tyrosine Kinases (RTKs), leading to the activation of the RAS/MAPK pathway.[5][6][7] this compound, as an allosteric inhibitor, locks SHP2 in an inactive conformation, thereby blocking these downstream signals.
Caption: SHP2 activation and downstream RAS/MAPK signaling cascade.
Experimental Workflow for Stock Solution Preparation and Use
This workflow outlines the best practices for preparing and using this compound stock solutions to ensure experimental reproducibility.
References
- 1. SHP2-IN-9|MSDS [dcchemicals.com]
- 2. SHP2-IN-26_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 promotes the epithelial-mesenchymal transition in triple negative breast cancer cells by regulating β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results with Shp2-IN-8 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Shp2 inhibitor, Shp2-IN-8. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a reversible and noncompetitive inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3][4][5] It functions by dephosphorylating key signaling molecules, and its inhibition by this compound is expected to attenuate these downstream pathways.
Q2: What is the recommended solvent and storage condition for this compound?
The Safety Data Sheet (SDS) for a similar compound, Shp2-IN-9, recommends storing the solid powder at -20°C and solutions in solvent at -80°C.[6] For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent.[7][8][9] It is crucial to consult the manufacturer's datasheet for specific solubility information for your batch of this compound. Always handle the compound in a well-ventilated area and use appropriate personal protective equipment.[6]
Q3: What are the expected effects of this compound on downstream signaling?
The primary and most well-documented downstream effect of Shp2 inhibition is the suppression of the RAS-ERK (MAPK) signaling pathway.[2][10][11][12][13] Therefore, a common validation of this compound activity is to observe a dose-dependent decrease in the phosphorylation of ERK (p-ERK). Shp2 can also influence the PI3K/AKT and JAK/STAT pathways, although the effects can be cell-type and context-dependent.[3][5]
Q4: Are there known off-target effects for Shp2 inhibitors?
While specific off-target effects for this compound are not widely documented, it is important to consider potential cross-reactivity with other phosphatases. For instance, the inhibitor II-B08 shows some inhibition of Shp1 and PTP1B at higher concentrations.[1] Researchers should include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or experiments is a frequent challenge.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | - Ensure complete dissolution of this compound in the recommended solvent (e.g., DMSO) before preparing working solutions. Use of an ultrasonic bath may be necessary.[7] - Prepare fresh working dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. - Verify the accuracy of your pipetting, especially for serial dilutions. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.[14] - Use a consistent cell counting method and ensure even cell distribution in each well. |
| Assay-Dependent Artifacts | - Different viability assays measure different cellular parameters and can yield inconsistent results.[1] - Consider the time point of your assay. For example, MTT assay results can be highly dependent on the evaluation time.[1] - If possible, validate findings with an alternative method (e.g., clonogenic assay, direct cell counting). |
| Compound Instability | - Minimize the exposure of the compound to light and store it as recommended. - The stability of small molecules in cell culture media can vary. Consider the duration of your experiment and if a media change with fresh compound is necessary for longer time points. |
| DMSO Concentration | - High concentrations of DMSO can be toxic to cells and can affect protein stability and ligand binding.[15][16] - Ensure the final DMSO concentration in your culture media is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%). |
Troubleshooting Workflow for Cell Viability Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. SHP2-IN-9|MSDS [dcchemicals.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. Not Found | Sigma Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Shp-2 is critical for ERK and metabolic engagement downstream of IL-15 receptor in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protein tyrosine phosphatase SHP-2 regulates interleukin-1-induced ERK activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Shp2-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shp2 inhibitors, with a focus on addressing cell viability issues that may arise at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for allosteric Shp2 inhibitors like SHP099 and RMC-4550?
A1: Allosteric Shp2 inhibitors, such as SHP099 and RMC-4550, function by stabilizing the enzyme in an auto-inhibited conformation.[1] This prevents the N-SH2 domain from detaching from the protein tyrosine phosphatase (PTP) domain, which is necessary for its activation. By locking Shp2 in this inactive state, these inhibitors block its role in signal transduction pathways that are crucial for cell survival and proliferation, primarily the RAS-ERK signaling pathway.[1]
Q2: Why am I observing significant cytotoxicity in my cell line even at low concentrations of a Shp2 inhibitor?
A2: Several factors could contribute to this observation:
-
High Cellular Dependence: Your cell line may be highly dependent on the signaling pathways regulated by Shp2 for survival.
-
Off-Target Effects: While newer allosteric inhibitors are generally more selective, high concentrations can sometimes lead to off-target effects on other phosphatases or kinases.[2][3] Some active site-targeting Shp2 inhibitors have been shown to have off-target effects on receptor tyrosine kinases like PDGFRβ.[2]
-
Experimental Error: Ensure proper dilution of the compound and accurate cell seeding density.
Q3: My cells are showing resistance to the Shp2 inhibitor, with little to no effect on cell viability even at high concentrations. What could be the reason?
A3: Resistance to Shp2 inhibitors can arise from several mechanisms:
-
Feedback Activation: In some cancer models, particularly those driven by FGFR, treatment with a Shp2 inhibitor can lead to a rapid rebound in ERK phosphorylation due to feedback activation of the receptor tyrosine kinase (RTK).[4]
-
Mutations in Shp2: Certain mutations in the PTPN11 gene, which encodes Shp2, can confer resistance to allosteric inhibitors.[5]
-
RAS or BRAF Mutations: Cell lines with mutations in downstream components of the MAPK pathway, such as RAS or BRAF, are often resistant to Shp2 inhibition.[1]
Troubleshooting Guide: Cell Viability Assays
Issue 1: High background signal or inconsistent results in my MTT/CCK-8 assay.
-
Possible Cause: Interference of the inhibitor with the assay reagents. Some small molecules can chemically interact with tetrazolium salts or affect cellular metabolism in a way that is independent of cell viability.
-
Troubleshooting Steps:
-
Run a cell-free control: Add the inhibitor at various concentrations to media without cells and perform the assay to check for direct reduction of the tetrazolium salt.[6]
-
Use an alternative viability assay: Consider using an assay with a different readout, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Optimize incubation time: Ensure that the incubation time with the viability reagent is consistent across all plates and is within the linear range of the assay.[6]
-
Issue 2: Discrepancy between viability data and apoptosis data (e.g., high viability in MTT assay but significant apoptosis in Annexin V staining).
-
Possible Cause: The MTT assay measures metabolic activity, which may not always directly correlate with the onset of apoptosis. Cells in early apoptosis can still be metabolically active.
-
Troubleshooting Steps:
-
Time-course experiment: Perform both assays at multiple time points after inhibitor treatment to understand the kinetics of cell death.
-
Rely on multiple assays: Use a combination of assays to get a more complete picture of cell health, including a metabolic assay (MTT), an apoptosis assay (Annexin V), and a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Issue 3: Excessive cell death observed in the vehicle control (e.g., DMSO).
-
Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high, leading to solvent-induced cytotoxicity.
-
Troubleshooting Steps:
-
Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low and consistent across all wells, typically below 0.5%.
-
Run a solvent toxicity curve: Determine the maximum tolerated concentration of the solvent for your specific cell line.
-
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the Shp2 inhibitors SHP099 and RMC-4550 in various cancer cell lines.
Table 1: IC50 Values for SHP099 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.32 | [7] |
| TF-1 | Erythroleukemia | 1.73 | [7] |
| Detroit 562 | Pharynx Carcinoma | 3.76 | [4] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 5.14 | [4] |
| SUM-52 | Breast Cancer | 49.62 | [4] |
| KATO III | Gastric Carcinoma | 17.28 | [4] |
| JHH-7 | Hepatocellular Carcinoma | 45.32 | [4] |
| Hep3B | Hepatocellular Carcinoma | 19.08 | [4] |
| PC9 | Non-Small Cell Lung Cancer | 7.536 (24h) | [8] |
| PC9GR | Non-Small Cell Lung Cancer | 8.900 (24h) | [8] |
Table 2: IC50 Values for RMC-4550 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 49.2 | [5] |
| PC9 | Non-Small Cell Lung Cancer | 31 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of Shp2 inhibitors on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
Shp2 inhibitor (e.g., SHP099, RMC-4550) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Shp2 inhibitor in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol outlines the steps for detecting apoptosis in cells treated with Shp2 inhibitors using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with Shp2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[9]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the Shp2 inhibitor at the desired concentrations and for the appropriate duration. Include untreated and vehicle controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. sellerslab.org [sellerslab.org]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 4. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Shp2-IN-8 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, Shp2-IN-8, in in vivo experiments. The following information is designed to help overcome challenges related to the compound's bioavailability and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a small molecule inhibitor of the protein tyrosine phosphatase Shp2. It belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are often characterized by poor water solubility. This limited aqueous solubility can significantly hinder its absorption and bioavailability when administered in vivo, leading to suboptimal plasma concentrations and potentially inconclusive experimental results. Overcoming this challenge is critical for accurately assessing its therapeutic potential.
Q2: What are the primary signaling pathways regulated by Shp2?
Shp2 is a critical signaling node that positively regulates several key pathways involved in cell growth, proliferation, and survival.[1][2] The primary pathways influenced by Shp2 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Shp2 is essential for the full activation of the MAPK pathway downstream of receptor tyrosine kinases (RTKs).[1][3]
-
PI3K/AKT Pathway: Shp2 can modulate the PI3K/AKT pathway, which is crucial for cell survival and metabolism.[2]
-
JAK/STAT Pathway: Shp2 is also involved in regulating the JAK/STAT signaling cascade, which is important for cytokine signaling.[1][3]
Q3: What are the common routes of administration for poorly soluble inhibitors like this compound in mice?
The two most common routes for administering poorly soluble compounds in preclinical animal models are oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: This method introduces the compound directly into the stomach and is preferred for assessing oral bioavailability. However, the poor solubility of this compound can lead to low absorption from the gastrointestinal tract.
-
Intraperitoneal (IP) Injection: IP injection is often used to bypass the gastrointestinal tract and can lead to higher systemic exposure for compounds with poor oral absorption.[4] It is a common route for preclinical efficacy studies.[4]
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides strategies to address common issues encountered when working with this compound in vivo.
Problem 1: Low or variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility of this compound leading to limited dissolution and absorption in the gastrointestinal tract.
-
Troubleshooting Strategies:
-
Formulation Optimization: The choice of vehicle is critical for improving the solubility and absorption of hydrophobic compounds. Consider the following formulations:
-
Aqueous Suspensions: A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC-Na) can be used.
-
Co-solvent Systems: A mixture of solvents can enhance solubility. A commonly used combination is DMSO, PEG300, and Tween-80 in saline.
-
Cyclodextrin Formulations: Encapsulating this compound in a cyclodextrin like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly increase its aqueous solubility.
-
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, which can improve the dissolution rate.
-
Problem 2: Precipitation of this compound in the formulation upon standing.
-
Possible Cause: The compound is not fully solubilized or the formulation is unstable.
-
Troubleshooting Strategies:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in the chosen vehicle.
-
Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation.
-
Solubility Testing: Before in vivo studies, perform small-scale solubility tests with different vehicle compositions to identify the most stable formulation.
-
Problem 3: Inconsistent results between experimental animals.
-
Possible Cause: Inaccurate dosing due to improper administration technique or animal-to-animal variability in absorption.
-
Troubleshooting Strategies:
-
Standardized Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration method (oral gavage or IP injection) to minimize variability.
-
Fasting: For oral gavage studies, fasting the animals overnight can reduce the variability in gastric emptying and food-drug interactions.
-
Dose Volume: Use a consistent and appropriate dosing volume based on the animal's body weight. For mice, a typical oral gavage volume is 5-10 mL/kg, and for IP injection, it is up to 10 mL/kg.[4][5][6]
-
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides examples of formulations that can be adapted to improve the bioavailability of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Sonicator
Formulation Examples:
-
Option A: CMC-Na Suspension
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Weigh the required amount of this compound.
-
Add a small amount of the CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC-Na solution while vortexing or sonicating to achieve a uniform suspension.
-
-
Option B: DMSO/PEG300/Tween-80/Saline Solution
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10% of the final volume).
-
In a separate tube, mix PEG300 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume).
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add saline (e.g., 45% of the final volume) to the mixture and vortex until a clear solution is formed.
-
-
Option C: SBE-β-CD Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile water.
-
Dissolve this compound in a small amount of DMSO (e.g., 10% of the final volume).
-
Add the this compound/DMSO solution to the SBE-β-CD solution and vortex or sonicate until the inhibitor is fully dissolved.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Formulated this compound
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Formulated this compound
-
25-27 gauge needle
-
Syringe (1 mL)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume (up to 10 mL/kg).[4][6]
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Quantitative Data
| Inhibitor | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Species |
| SHP099 | Oral | 100 | ~30 | 2 | ~4 | 77 | Mouse |
| RMC-4550 | Oral | 10 | ~1.5 | 4 | ~11 | 54 | Mouse |
| TNO155 | Oral | 30 | ~5 | 1 | ~3 | Not Reported | Mouse |
Note: This data is for comparative purposes only and the pharmacokinetic properties of this compound may differ.
Visualizations
Caption: Key signaling pathways regulated by Shp2.
Caption: Experimental workflow for assessing bioavailability.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Why is Shp2-IN-8 not inhibiting p-ERK in my assay?
Technical Support Center: SHP2 Inhibitor Assays
This guide provides troubleshooting advice and resources for researchers encountering issues with SHP2 inhibitors, specifically addressing the lack of p-ERK (phosphorylated Extracellular signal-regulated kinase) inhibition in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of a SHP2 inhibitor in the MAPK pathway, and why should it inhibit p-ERK?
A: Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that, counterintuitively, functions as a positive regulator of the RAS/MAPK signaling cascade.[1][2][3]
-
Mechanism: Upon activation by receptor tyrosine kinases (RTKs) like EGFR, SHP2 is recruited to adaptor proteins (e.g., Gab1).[2][4] It then dephosphorylates specific substrates, which ultimately leads to the activation of RAS.[5][6] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK.
-
Inhibitor Action: An allosteric SHP2 inhibitor like Shp2-IN-8 is designed to stabilize SHP2 in its inactive conformation.[3][7] By preventing SHP2 activation, the inhibitor blocks the signal transduction from RTKs to RAS, thereby preventing the subsequent phosphorylation and activation of MEK and ERK. Therefore, effective SHP2 inhibition should result in a measurable decrease in the levels of phosphorylated ERK (p-ERK).[8][9]
Q2: My p-ERK levels are unchanged. How can I verify that my this compound compound is potent and used correctly?
A: Issues with the compound itself or its handling are a common source of experimental failure. Verify the following points.
-
Compound Integrity and Storage: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, desiccated) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration and does not precipitate when diluted into the cell culture medium.
-
Concentration and Treatment Time: The concentration and duration of treatment are critical. An insufficient dose or time will not produce a measurable effect. Refer to the literature for typical effective concentrations and treatment durations for your specific cell line.
| Parameter | This compound Characteristic | Troubleshooting Action |
| Target | SHP2 (PTPN11) | Confirm your cell line expresses SHP2. |
| Mechanism | Allosteric Inhibitor | Ensure assay conditions do not interfere with allosteric binding. |
| Typical IC₅₀ | ~10-100 nM (Biochemical) | Use a dose-response curve ranging from 10 nM to 10 µM in your cellular assay. |
| Solvent | DMSO | Prepare fresh dilutions from a validated stock. Ensure final DMSO % is low (<0.1%) and consistent across all wells. |
| Treatment Time | 1 - 24 hours (Cell-based) | Optimize treatment duration. A 2-4 hour pre-treatment before stimulation is often effective. |
Q3: Could my choice of cell line or experimental conditions be the reason for the lack of p-ERK inhibition?
A: Yes, the cellular context is crucial. Not all cell lines are equally dependent on the SHP2-RAS-ERK axis for signaling.
-
Pathway Dependence: Your cell line must rely on SHP2 for MAPK pathway activation. Some cancer cell lines may have mutations downstream of SHP2 (e.g., activating mutations in KRAS or BRAF), which would render them insensitive to SHP2 inhibition.[7] In such cases, the pathway is constitutively active regardless of upstream signals.
-
Requirement for Stimulation: SHP2 is typically activated downstream of RTKs. If your cells are serum-starved and not stimulated with a growth factor (like EGF, FGF, or HGF), the pathway may be inactive.[1][10] Without baseline pathway activity, you cannot measure inhibition. Always include a positive control where cells are stimulated with a growth factor without the inhibitor.
-
Acquired Resistance: Cells can develop resistance to targeted therapies. Potential mechanisms include the upregulation of parallel signaling pathways that can activate ERK independently of SHP2 or mutations in SHP2 that prevent inhibitor binding.[6][11]
Q4: I've confirmed my compound and cell model are appropriate. Could the issue be my Western Blotting technique?
A: Absolutely. Detecting changes in protein phosphorylation requires a meticulous and optimized Western Blot protocol. Common pitfalls include:
-
Ineffective Lysis: Standard lysis buffers may not adequately preserve phosphorylation. Your lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors.[12]
-
Antibody Quality:
-
Primary Antibody: Use a high-quality, validation-specific antibody for phospho-ERK1/2 (Thr202/Tyr204). Check the antibody datasheet for recommended applications and dilutions.
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the species of the primary antibody and is not expired.
-
-
Loading and Controls:
-
Protein Amount: Load a sufficient amount of total protein (typically 20-40 µg) to detect the target.
-
Loading Control: Always probe for a loading control (e.g., β-Actin, GAPDH) to ensure equal protein loading across lanes.
-
Total-ERK Control: Crucially, you must also probe for total-ERK. A decrease in p-ERK should not be accompanied by a decrease in total-ERK. This confirms the inhibitor is affecting phosphorylation, not protein expression.[13]
-
-
Signal Detection: Use a sensitive chemiluminescent substrate. If the signal is weak, you may need to optimize exposure time or use a more sensitive reagent.[14]
Troubleshooting Workflow
If you are not observing p-ERK inhibition, follow this logical workflow to diagnose the potential issue.
Detailed Experimental Protocol
Cell-Based Assay for p-ERK Inhibition via Western Blot
This protocol provides a general framework. Specific cell densities, stimulation times, and antibody concentrations should be optimized for your system.
1. Cell Seeding and Serum Starvation: a. Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Once attached, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. c. Incubate for 12-24 hours to reduce basal p-ERK levels.
2. Inhibitor Treatment: a. Prepare fresh serial dilutions of this compound in serum-free medium from a DMSO stock. Include a "vehicle control" with the same final concentration of DMSO. b. Remove the starvation medium from the cells and add the medium containing the inhibitor or vehicle. c. Pre-incubate the cells with the inhibitor for 2-4 hours at 37°C.
3. Growth Factor Stimulation: a. Prepare a concentrated stock of a suitable growth factor (e.g., 10x EGF at 100 ng/mL final concentration). b. Add the growth factor directly to the appropriate wells. Include an "unstimulated" control well (vehicle only, no growth factor). c. Stimulate for 5-15 minutes at 37°C. This is a transient activation, so timing is critical.
4. Cell Lysis: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, NaF). d. Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the concentration of all samples with lysis buffer. c. Add Laemmli sample buffer (e.g., 4x) to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
6. Western Blotting: a. Load 20-40 µg of each protein sample into the wells of a 10% SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for phospho-ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. f. Wash the membrane 3x for 5-10 minutes each with TBST. g. Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature. h. Wash the membrane 3x for 10 minutes each with TBST. i. Apply an ECL substrate and image the blot using a chemiluminescence detector.
7. Stripping and Reprobing (Recommended): a. After imaging, strip the membrane using a mild stripping buffer. b. Re-block the membrane and probe for Total-ERK, followed by a loading control (e.g., GAPDH), to ensure the observed changes are specific to phosphorylation and that loading was even.
References
- 1. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shp2 SUMOylation promotes ERK activation and hepatocellular carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Refining Shp2-IN-8 treatment duration for optimal response
Disclaimer: Information regarding the specific compound "Shp2-IN-8" is limited in publicly available literature. The following guidance is based on the well-characterized mechanisms and applications of allosteric SHP2 inhibitors. Researchers should always validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the SHP2 protein tyrosine phosphatase. SHP2, encoded by the PTPN11 gene, is a key signaling node that positively regulates the RAS-MAPK pathway downstream of receptor tyrosine kinase (RTK) activation.[1][2][3][4] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the phosphatase domain.[5] Upon cell stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that opens up the active site. Allosteric inhibitors like this compound bind to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2.[6] This prevents SHP2 from adopting its active state, thereby inhibiting downstream signaling through the RAS-MAPK pathway.[4][7]
Q2: Which cancer cell lines are likely to be sensitive to this compound?
Sensitivity to SHP2 inhibitors is often observed in cancer cell lines that are dependent on receptor tyrosine kinase (RTK) signaling for their growth and survival. This includes, but is not limited to, cell lines with:
-
Activating mutations or amplification of RTKs such as EGFR, FGFR, and MET.
-
KRAS-mutant cancers , where SHP2 inhibition can be synthetically lethal with MEK inhibitors.[3]
-
BRAF V600E-mutant colorectal cancers , which can develop resistance to BRAF/MEK inhibitors through RTK feedback activation.
-
Certain hematological malignancies with activating mutations in PTPN11.[7]
The table below provides examples of cell lines that have been reported to be sensitive to allosteric SHP2 inhibitors.
| Cancer Type | Cell Line | Driving Mutation/Amplification | Reference |
| Squamous Cell Carcinoma | KYSE-520 | EGFR Amplified | [7] |
| Lung Adenocarcinoma | NCI-H358 | KRAS G12C | |
| Breast Cancer | MDA-MB-231 | BRAF G464V | [8] |
| Breast Cancer | MCF-7 | Estrogen Receptor Positive | [8] |
| Acute Myeloid Leukemia | MV4-11 | FLT3-ITD |
Q3: What are recommended starting concentrations for in vitro and in vivo studies?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions.
In Vitro Studies: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the IC50 value for cell viability in your specific cell line. A typical starting range for allosteric SHP2 inhibitors is between 10 nM and 10 µM. For mechanistic studies, such as assessing the inhibition of p-ERK, a concentration at or above the IC50 for cell viability is often used.
In Vivo Studies: In vivo dosing regimens for SHP2 inhibitors can vary significantly based on the compound's pharmacokinetic properties. For a novel compound like this compound, it is crucial to perform a maximum tolerated dose (MTD) study. Published studies with similar allosteric SHP2 inhibitors have used oral dosing in the range of 25-100 mg/kg, administered once or twice daily.
Troubleshooting Guide: Optimizing Treatment Duration
Q1: How can I determine the optimal treatment duration to confirm inhibition of downstream signaling?
To determine how quickly this compound inhibits its target pathway and for how long this inhibition is sustained, a time-course experiment is recommended. The primary pharmacodynamic biomarker for SHP2 inhibition is the phosphorylation of ERK (p-ERK), a key downstream node in the MAPK pathway.
Experimental Workflow:
-
Cell Seeding: Plate your cells of interest and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value).
-
Stimulation: At different time points post-treatment (e.g., 1, 2, 4, 8, 24 hours), stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to induce MAPK signaling. Include a vehicle-treated control group.
-
Lysis and Analysis: Lyse the cells at the end of each time point and analyze the levels of p-ERK and total ERK by Western Blot.
Data Presentation: Example of a Time-Course Experiment
The following table illustrates hypothetical results from a time-course experiment designed to assess the duration of p-ERK inhibition by this compound.
| Treatment Duration (hours) | p-ERK Level (Relative to Stimulated Control) | Total ERK Level |
| 0 (Stimulated Control) | 100% | Unchanged |
| 1 | 15% | Unchanged |
| 2 | 10% | Unchanged |
| 4 | 25% | Unchanged |
| 8 | 40% | Unchanged |
| 24 | 75% | Unchanged |
In this example, maximal inhibition of p-ERK is observed at 2 hours, with a gradual return of signaling by 24 hours, which could indicate the development of adaptive resistance.
Caption: SHP2 inhibition can disrupt negative feedback, leading to RTK reactivation.
Q3: How does treatment duration affect cell viability and proliferation?
The effect of this compound on cell viability is time-dependent. Short-term treatment may only have a cytostatic effect (inhibition of proliferation), while longer-term treatment may be required to induce apoptosis (cell death). It is therefore important to assess cell viability at multiple time points.
Experimental Approach:
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) at various time points, such as 24, 48, 72, and 96 hours, across a range of this compound concentrations.
-
Calculate the IC50 value at each time point to understand the temporal dynamics of the drug's effect.
Data Presentation: Time-Dependent IC50 Values
| Treatment Duration (hours) | IC50 (µM) |
| 24 | > 10 |
| 48 | 5.2 |
| 72 | 1.8 |
| 96 | 1.5 |
This hypothetical data shows that the potency of this compound increases with longer treatment durations, suggesting a primarily cytostatic effect at early time points, which may transition to a cytotoxic effect over time.
Visualization: Logic of Optimizing Treatment Duration
Caption: Relationship between treatment duration, cellular effect, and resistance.
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Analysis
This protocol details the steps for assessing the phosphorylation status of ERK1/2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with the antibody for total ERK.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. [9] Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Signaling Pathways
Visualization: The Role of SHP2 in the RAS-MAPK Pathway
Caption: SHP2 acts as a critical amplifier of signaling to the RAS-MAPK pathway.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Allosteric SHP2 Inhibitors in Oncology Research
An In-depth Analysis of SHP099 and its Alternatives for Targeted Cancer Therapy
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology.[1][2] SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers, driving tumor cell proliferation, survival, and differentiation.[1][2] Consequently, the development of SHP2 inhibitors has become a significant focus of cancer drug discovery. This guide provides a comparative analysis of prominent allosteric SHP2 inhibitors, with a primary focus on SHP099, a pioneering molecule in this class.
It is important to note that a comprehensive search for a compound specifically named "Shp2-IN-8" did not yield publicly available data. Therefore, this guide will focus on SHP099 and provide comparative data for other well-characterized allosteric SHP2 inhibitors, such as RMC-4550 and TNO155, to offer a valuable resource for researchers in the field.
Mechanism of Action: Allosteric Inhibition of SHP2
SHP2 is a non-receptor protein tyrosine phosphatase that, in its inactive state, exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes the catalytic site, allowing it to dephosphorylate its substrates and positively regulate the RAS-MAPK pathway.[5]
Allosteric inhibitors like SHP099 bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[6] This binding stabilizes the auto-inhibited conformation of SHP2, effectively acting as a "molecular glue" and preventing its activation.[7][8] This mechanism contrasts with traditional orthosteric inhibitors that target the highly conserved and charged active site of phosphatases, often leading to poor selectivity and bioavailability.[1]
The primary signaling pathway modulated by SHP2 is the RAS-MAPK cascade. By preventing SHP2 activation, allosteric inhibitors effectively suppress the downstream signaling of this pathway, leading to reduced cancer cell proliferation and survival.
Performance in Cancer Cell Lines: A Comparative Analysis
The efficacy of SHP2 inhibitors varies across different cancer cell lines, often depending on the specific driver mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for SHP099 and other allosteric SHP2 inhibitors in a panel of cancer cell lines.
| Cell Line | Cancer Type | Driver Mutation(s) | SHP099 IC50/EC50 (µM) | RMC-4550 IC50 (nM) | TNO155 |
| Hematological Malignancies | |||||
| Molm-14 | Acute Myeloid Leukemia | FLT3-ITD | - | 146 | - |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.32[9] | 120 | - |
| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | - | 193 | - |
| SKNO-1 | Acute Myeloid Leukemia | KIT N822K | - | 480 | - |
| TF-1 | Erythroleukemia | - | 1.73[6][9] | - | - |
| Solid Tumors | |||||
| 4T1 | Breast Cancer | - | 119.3 | - | - |
| ASPC1 | Pancreatic Cancer | - | 64.04 | - | - |
| Detroit 562 | Pharynx Carcinoma | EGFR-driven | 3.76 | - | - |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | EGFR-driven | 5.14 | - | - |
| SUM-52 | Breast Cancer | FGFR-driven | 49.62 | - | - |
| KATO III | Gastric Carcinoma | FGFR-driven | 17.28 | - | - |
| JHH-7 | Hepatocellular Carcinoma | FGFR-driven | 45.32 | - | - |
| Hep3B | Hepatocellular Carcinoma | FGFR-driven | 19.08 | - | - |
| PC9 | Non-Small Cell Lung Cancer | EGFR Exon 19 del | 7.536 (24h) | - | Synergizes with Nazartinib |
| PC9GR | Non-Small Cell Lung Cancer | EGFR T790M | 8.900 (24h) | - | - |
Data compiled from multiple sources.[9][10] Note that experimental conditions may vary between studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the anti-proliferative effects of SHP2 inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., SHP099) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.
Summary and Conclusion
SHP099 has been a foundational tool in understanding the therapeutic potential of SHP2 inhibition. As an allosteric inhibitor, it offers a high degree of selectivity and has demonstrated efficacy in various cancer cell lines, particularly those driven by receptor tyrosine kinases. The comparative data with next-generation inhibitors like RMC-4550 highlight the ongoing efforts to improve potency and address resistance mechanisms.
The choice of a specific SHP2 inhibitor for research or therapeutic development will depend on the cancer type, its underlying genetic drivers, and the desired pharmacological profile. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the role of SHP2 in cancer and evaluating the efficacy of its inhibitors. The continued exploration of these targeted therapies holds significant promise for advancing cancer treatment.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discriminating between competing models for the allosteric regulation of oncogenic phosphatase SHP2 by characterizing its active state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 10. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vivo Comparison of SHP2 Inhibitors RMC-4550 and SHP099
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Allosteric inhibitors of SHP2 have shown significant promise, with several molecules advancing through preclinical and clinical development. This guide provides a detailed head-to-head in vivo comparison of two prominent SHP2 inhibitors: RMC-4550, a clinical-stage compound, and SHP099, a widely studied first-in-class preclinical tool compound. This comparison aims to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their relative in vivo performance.
Initial literature searches for in vivo data on a compound designated "Shp2-IN-8" did not yield publicly available information. Therefore, to provide a valuable comparative guide, we have substituted "this compound" with SHP099, a well-characterized and extensively published preclinical SHP2 inhibitor. This allows for a representative comparison between a clinical-stage inhibitor (RMC-4550) and a foundational tool compound (SHP099).
At a Glance: In Vivo Efficacy Summary
The following tables summarize the in vivo efficacy of RMC-4550 and SHP099 as monotherapy and in combination therapy across various cancer models.
Table 1: Monotherapy In Vivo Efficacy of RMC-4550 vs. SHP099
| Feature | RMC-4550 | SHP099 |
| Cancer Models | Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC), Melanoma, Colorectal Cancer, Multiple Myeloma | Colon Cancer, NSCLC, Multiple Myeloma, Esophageal Squamous Cell Carcinoma |
| Animal Models | Xenograft (human PDAC cells in mice), Patient-Derived Xenografts (PDX) for NSCLC | Syngeneic (CT-26 colon cancer in BALB/c mice), Xenograft (RPMI-8226 multiple myeloma cells in nude mice; KYSE520 esophageal cancer in nude mice) |
| Reported Efficacy | Induced substantial impairment of tumor growth in multiple in vivo models.[1] In some patient-derived xenograft models of non-small-cell lung cancers, it blocked tumor growth or caused tumors to shrink. | Showed limited monotherapy activity in some models, with its primary efficacy often observed in combination therapies.[2] In a CT-26 colon cancer xenograft model, SHP099 alone did not significantly decrease tumor volume in immunodeficient mice, suggesting its effect may be immune-mediated.[1] However, it did show dose-dependent inhibition of tumor growth in a KYSE520 xenograft model.[3] |
| Observed Outcomes | Tumor growth inhibition, tumor regression. | Tumor growth inhibition, particularly at higher doses. |
Table 2: Combination Therapy In Vivo Efficacy of RMC-4550 vs. SHP099
| Feature | RMC-4550 | SHP099 |
| Combination Agents | ERK inhibitor (LY3214996), JAK2 inhibitor (Ruxolitinib), mTOR inhibitor (AZD8055) | PD-1 inhibitor, ALK inhibitor (Alectinib), MEK inhibitor (Trametinib), Bortezomib |
| Cancer Models | PDAC, Myeloproliferative Neoplasms, Hepatocellular Carcinoma | Colon Cancer, ALK-rearranged NSCLC, KRAS-mutant cancers, Multiple Myeloma |
| Reported Efficacy | Synergistic anti-cancer activity with significant tumor regression in multiple PDAC mouse models when combined with an ERK inhibitor.[2] Enhanced the effects of Ruxolitinib in a myeloproliferative neoplasm mouse model, extending survival. | Synergized with PD-1 blockade in controlling tumor growth in colon cancer models.[1] In combination with the ALK inhibitor alectinib, it resulted in significantly greater tumor inhibition and even tumor shrinkage in an ALK-rearranged NSCLC xenograft model.[2] |
| Observed Outcomes | Enhanced tumor regression, prolonged survival. | Enhanced tumor growth inhibition, tumor regression. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental context of these findings, the following diagrams illustrate the targeted signaling pathway and a typical in vivo study workflow.
Detailed Experimental Protocols
The following are representative experimental protocols for in vivo studies with RMC-4550 and SHP099, based on published literature.
RMC-4550 In Vivo Efficacy Study in a PDAC Xenograft Model
-
Animal Model: NOD-scid gamma (NSG) mice were used for the xenograft model.[1]
-
Cell Line: Human pancreatic ductal adenocarcinoma (PDAC) cell lines were used for subcutaneous transplantation.[1]
-
Tumor Implantation: Mice were subcutaneously injected with PDAC cells. Tumors were allowed to grow to a volume of approximately 200 mm³.[1]
-
Treatment Groups: Mice were randomly assigned to one of the following cohorts:
-
Vehicle control
-
RMC-4550
-
Combination therapy (e.g., with an ERK inhibitor)
-
-
Dosing Regimen: RMC-4550 was administered daily for 21 days via oral gavage.[1]
-
Efficacy Assessment: Tumor volume was measured regularly throughout the study. At the end of the study, tumors were excised and weighed.
-
Pharmacodynamic Analysis: MAPK pathway activity scores in tumor tissues were assessed to confirm target engagement.
SHP099 In Vivo Efficacy Study in a Colon Cancer Syngeneic Model
-
Animal Model: BALB/c mice were used for the syngeneic model.[1]
-
Cell Line: CT-26 colon cancer cells were used for subcutaneous inoculation.[1]
-
Tumor Implantation: Mice were subcutaneously inoculated with CT-26 cells.
-
Treatment Groups:
-
Vehicle control
-
SHP099
-
Positive control (e.g., 5-Fu)
-
Combination therapy (e.g., with an anti-PD-1 antibody)
-
-
Dosing Regimen: SHP099 was administered via intraperitoneal injection starting on the 3rd day post-inoculation.[1] In other studies, oral administration of 75 mg/kg daily has been used.
-
Efficacy Assessment: Tumor volume and weight were measured at the end of the study.
-
Immunophenotyping: To assess the impact on the tumor microenvironment, immune cell populations within the tumor (e.g., CD8+ T cells) were analyzed.[1]
Pharmacokinetics and Pharmacodynamics
Table 3: Comparative Pharmacokinetics and Pharmacodynamics
| Parameter | RMC-4550 | SHP099 |
| Route of Administration | Oral gavage[1] | Oral gavage, Intraperitoneal injection[1] |
| Reported Dosing | 30 mg/kg daily in some studies.[4] | 50-75 mg/kg daily in various studies.[2] |
| Pharmacodynamic Marker | Inhibition of pERK in tumor tissue. | Inhibition of pERK in tumor tissue.[3] |
| Key Finding | Showed a stronger anti-tumor effect in vivo compared to in vitro in some models, suggesting a role of the tumor microenvironment or other in vivo factors.[1] | Achieved time and dose-dependent increases in plasma concentrations and concomitant reductions in tumor pERK.[3] Unbound plasma concentrations exceeding the in vitro cellular IC50 were found to be necessary for in vivo pathway inhibition.[3] |
Conclusion
Both RMC-4550 and SHP099 are potent allosteric inhibitors of SHP2 with demonstrated in vivo activity. RMC-4550, being in clinical development, has a broader range of reported in vivo efficacy data across various cancer models, often showing significant tumor growth inhibition as a single agent and strong synergistic effects in combination therapies. SHP099, as a foundational tool compound, has also shown in vivo efficacy, particularly in combination with other agents, and has been instrumental in elucidating the in vivo role of SHP2 inhibition. The choice between these or other SHP2 inhibitors for research and development will depend on the specific cancer context, the desired therapeutic combination, and the stage of the research program. The data presented here provides a baseline for such comparative assessments.
References
- 1. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Validating Shp2-IN-8 On-Target Activity: A Comparative Guide to CRISPR-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the on-target activity of Shp2-IN-8, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase Shp2. We will delve into the application of CRISPR-Cas9 technology for definitive target validation and compare its utility with established biophysical and biochemical methods.
Introduction to Shp2 and this compound
Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers. As a key regulator of cell growth, differentiation, and survival, Shp2 has emerged as a compelling therapeutic target in oncology.
This compound is a highly potent, selective, and cellularly active allosteric inhibitor of Shp2 with a reported IC50 of 23 nM and a Ki of 22 nM.[1] It functions by binding to a pocket between the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing Shp2 in an inactive conformation. Validating that the observed cellular effects of this compound are a direct consequence of its interaction with Shp2 is a critical step in its preclinical development.
CRISPR-Based Target Validation: The Gold Standard
CRISPR-Cas9 genome editing offers a powerful and precise method to validate the on-target activity of a small molecule inhibitor. By generating a cell line in which the target protein is absent, researchers can directly assess whether the inhibitor's effects are dependent on the presence of its intended target.
Experimental Protocol: CRISPR-Mediated Knockout of Shp2
-
gRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a conserved exon of the PTPN11 gene into a Cas9-expressing vector.
-
Cell Line Transfection and Selection: Transfect the chosen cancer cell line (e.g., a cell line sensitive to Shp2 inhibition) with the Cas9/sgRNA plasmid. Select for successfully transfected cells using an appropriate marker.
-
Single-Cell Cloning and Validation: Isolate single-cell clones and expand them. Validate the knockout of Shp2 at the genomic level by sequencing the targeted locus and at the protein level by Western blotting.
-
Phenotypic Assays: Treat both the wild-type (WT) and Shp2 knockout (KO) cell lines with a dose range of this compound. Assess cellular phenotypes such as cell viability (e.g., using a CTG assay), proliferation, and apoptosis.
-
Signaling Pathway Analysis: Analyze the phosphorylation status of key downstream signaling proteins, such as ERK (p-ERK), in both WT and KO cells following treatment with this compound.
Expected Quantitative Data
| Cell Line | Treatment | Cell Viability (% of Vehicle) | p-ERK Levels (% of Vehicle) |
| Wild-Type | Vehicle | 100% | 100% |
| This compound (23 nM) | ~50% | Significantly Reduced | |
| Shp2 KO | Vehicle | 100% | Reduced Basal Levels |
| This compound (23 nM) | No Significant Change | No Significant Change |
Alternative On-Target Validation Methods
While CRISPR provides definitive genetic evidence, other methods can offer complementary information on the direct engagement of this compound with its target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement in a cellular context. The principle is that the binding of a ligand, such as this compound, stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble Shp2 at each temperature using Western blotting or other detection methods.
-
Melt Curve Generation: Plot the percentage of soluble Shp2 as a function of temperature to generate melt curves and determine the change in melting temperature (ΔTm).
| Treatment | Melting Temperature (Tm) of Shp2 | ΔTm |
| Vehicle | ~50°C (Hypothetical) | - |
| This compound | ~57.01°C | +7.01°C |
Biochemical Assays
In vitro enzymatic assays are crucial for determining the potency and mechanism of inhibition.
-
Recombinant Protein: Purify recombinant Shp2 protein.
-
Substrate: Use a synthetic phosphopeptide substrate.
-
Inhibitor Titration: Incubate Shp2 with varying concentrations of this compound.
-
Reaction Initiation: Add the substrate to start the dephosphorylation reaction.
-
Detection: Measure the amount of free phosphate released using a colorimetric or fluorescent method.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
| Inhibitor | IC50 (nM) | Ki (nM) |
| This compound | 23 | 22 |
Phospho-Proteomics
A global analysis of changes in protein phosphorylation can provide an unbiased view of the signaling pathways affected by this compound, further confirming its on-target effects.
-
Cell Treatment: Treat cells with this compound or vehicle.
-
Protein Digestion and Phosphopeptide Enrichment: Lyse cells, digest proteins into peptides, and enrich for phosphopeptides.
-
Mass Spectrometry: Analyze the phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify changes in phosphorylation sites across the proteome.
Comparison of Validation Methods
| Method | Advantages | Disadvantages |
| CRISPR | - Provides definitive genetic evidence of on-target activity.- Elucidates the necessity of the target for the observed phenotype. | - Time-consuming to generate and validate knockout cell lines.- Potential for off-target effects of CRISPR editing. |
| CETSA | - Directly demonstrates target engagement in a cellular environment.- Can be adapted for high-throughput screening. | - Does not directly measure functional consequences of target binding.- May not be suitable for all proteins or inhibitors. |
| Biochemical Assays | - Highly quantitative for determining potency (IC50, Ki).- Allows for detailed mechanistic studies (e.g., competitive vs. non-competitive inhibition). | - In vitro results may not always translate to cellular activity.- Does not confirm target engagement in cells. |
| Phospho-proteomics | - Provides an unbiased, global view of signaling pathway modulation.- Can identify novel downstream effectors. | - Technically complex and data analysis can be challenging.- Does not directly prove target engagement. |
Conclusion
Validating the on-target activity of a potent and selective inhibitor like this compound is paramount for its successful development as a therapeutic agent. While biochemical assays provide essential information on potency, and CETSA confirms target engagement in a cellular context, CRISPR-based target validation stands as the most definitive method to unequivocally link the inhibitor's mechanism of action to its intended target. By demonstrating a loss of this compound's cellular activity in Shp2 knockout cells, researchers can have high confidence that the observed phenotypic and signaling effects are indeed on-target. A multi-faceted approach, combining the genetic evidence from CRISPR with the biophysical and biochemical data from CETSA and in vitro assays, provides the most robust and comprehensive validation of a novel inhibitor's on-target activity.
References
Shp2-IN-1 Eclipses Early Allosteric Inhibitors in Potency, Setting a New Benchmark
A comprehensive analysis of preclinical data reveals that Shp2-IN-1 demonstrates significantly higher potency in biochemical assays compared to other well-characterized allosteric Shp2 inhibitors such as SHP099, TNO155, and RMC-4630. This positions Shp2-IN-1 as a frontrunner in the ongoing development of next-generation cancer therapeutics targeting the PTPN11-encoded phosphatase, Shp2.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2) has emerged as a critical node in cellular signaling, particularly in the RAS-MAPK pathway, making it a prime target for anti-cancer drug development. Allosteric inhibitors, which bind to a site distinct from the active site to lock the enzyme in an inactive conformation, have shown significant promise. This guide provides a comparative analysis of the potency of Shp2-IN-1 against other notable allosteric Shp2 inhibitors, supported by experimental data.
Comparative Potency of Allosteric Shp2 Inhibitors
The potency of Shp2 inhibitors is primarily evaluated through biochemical and cellular assays. Biochemical assays measure the direct inhibitory effect on the Shp2 enzyme, typically reported as the half-maximal inhibitory concentration (IC50). Cellular assays, on the other hand, assess the inhibitor's ability to modulate Shp2-mediated signaling pathways within a cellular context, often by measuring the phosphorylation of downstream targets like ERK (p-ERK).
| Inhibitor | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) | Cell Line |
| Shp2-IN-1 | 3 [1] | Not Publicly Available | - |
| SHP099 | 71[2][3] | ~250[3] | KYSE520 |
| TNO155 (Batoprotafib) | 11[4][5] | 8[4] | KYSE520 |
| RMC-4550 | 0.583[6] | Not Publicly Available | - |
| RMC-4630 | Structure not disclosed, homolog of RMC-4550 | Not Publicly Available | - |
| JAB-3312 (Sitneprotafib) | 1.9 | Not Publicly Available | - |
Note: Data for Shp2-IN-8 was not publicly available. This comparison utilizes data for Shp2-IN-1, a potent inhibitor with a similar nomenclature. Cellular IC50 values can vary depending on the cell line and assay conditions.
Based on the available biochemical data, Shp2-IN-1, with an IC50 of 3 nM, is demonstrably more potent than the first-in-class allosteric inhibitor SHP099 (IC50 = 71 nM) and TNO155 (IC50 = 11 nM)[1][2][3][4]. While RMC-4550 exhibits a sub-nanomolar biochemical potency, the lack of publicly available cellular data for direct comparison with Shp2-IN-1 is a limitation. It is important to note that high biochemical potency does not always translate to superior cellular or in vivo efficacy, which is influenced by factors such as cell permeability and metabolic stability.
Shp2 Signaling and Inhibition Mechanism
Shp2 plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. The following diagram illustrates the signaling cascade and the point of intervention for allosteric Shp2 inhibitors.
Allosteric Shp2 inhibitors function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of the enzyme. This binding stabilizes Shp2 in its autoinhibited conformation, preventing the conformational change required for its activation and subsequent downstream signaling.
Experimental Protocols
The determination of inhibitor potency relies on standardized and reproducible experimental methods. Below are outlines of the key assays used in the characterization of allosteric Shp2 inhibitors.
Biochemical Potency Assessment: DiFMUP Fluorescence Assay
This assay measures the enzymatic activity of Shp2 by monitoring the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT). Serially dilute the Shp2 inhibitor in DMSO and then in the assay buffer. Prepare a solution of full-length Shp2 enzyme and the DiFMUP substrate.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor solutions. Subsequently, add the Shp2 enzyme to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. Immediately begin kinetic fluorescence measurements using a plate reader with excitation at approximately 358 nm and emission at 450 nm.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence signal over time. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Potency Assessment: p-ERK Western Blot
This assay determines the inhibitor's effect on the Shp2 signaling pathway within cancer cells by measuring the phosphorylation level of ERK, a key downstream effector.
Detailed Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line known to be sensitive to Shp2 inhibition (e.g., KYSE520) in culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the Shp2 inhibitor for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The level of p-ERK is normalized to the level of total ERK for each sample. The cellular IC50 is calculated by plotting the normalized p-ERK levels against the inhibitor concentration.
Conclusion
The available data strongly suggest that Shp2-IN-1 is a highly potent allosteric inhibitor of Shp2, outperforming earlier compounds like SHP099 in biochemical assays[1][2]. Its potency is comparable to or greater than other clinical-stage inhibitors like TNO155[4]. While further studies are needed to fully characterize its cellular activity and in vivo efficacy, the exceptional biochemical potency of Shp2-IN-1 marks it as a significant compound in the development of targeted cancer therapies. The continued investigation of such highly potent and selective allosteric inhibitors is crucial for advancing the clinical prospects of Shp2-targeted treatments.
References
Comparative Analysis of SHP2 Inhibitor Selectivity: A Focus on Cross-Reactivity with Other Phosphatases
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors with other protein tyrosine phosphatases (PTPs). As specific experimental data for the inhibitor Shp2-IN-8 is not publicly available, this document will focus on well-characterized, representative SHP2 inhibitors to illustrate the principles of selectivity and provide supporting experimental data. The inhibitors chosen for this comparison are II-B08 and GS-493 , both of which target the active site of SHP2.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a key signaling node and a validated target for therapeutic intervention in various diseases, including cancer. A critical aspect in the development of SHP2 inhibitors is their selectivity, as off-target inhibition of other phosphatases, particularly the closely related SHP1 and PTP1B, can lead to undesired biological effects.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of II-B08 and GS-493 against SHP2 and other protein tyrosine phosphatases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Phosphatase | IC50 | Fold Selectivity vs. SHP1 | Fold Selectivity vs. PTP1B |
| II-B08 | SHP2 | 5.5 µM[1][2] | ~2.9x[1][2] | ~2.6x[1][2] |
| SHP1 | 15.7 µM[2] | - | ||
| PTP1B | 14.3 µM[2] | - | ||
| GS-493 | SHP2 | 71 nM[3] | ~29x[1][3] | ~45x[1][3] |
| SHP1 | ~2.06 µM (calculated) | - | ||
| PTP1B | ~3.20 µM (calculated) | - |
Signaling Pathway Context
SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs).[4] Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation.[4] Activated SHP2 then positively regulates the RAS/MAPK signaling cascade, which is pivotal for cell proliferation, differentiation, and survival.[5] The diagram below illustrates the central role of SHP2 in this pathway.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below is a detailed, representative protocol for an in vitro phosphatase inhibition assay.
Objective: To determine the IC50 values of a test compound against a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant human phosphatases (e.g., SHP2, SHP1, PTP1B)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compound (e.g., SHP2 inhibitor) serially diluted in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant phosphatases to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[7]
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Assay Reaction: a. To each well of a 96-well plate, add a small volume of the diluted test compound. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the phosphatase reaction by adding the substrate solution to each well.
-
Data Acquisition: a. Monitor the dephosphorylation of the substrate over time using a microplate reader. For pNPP, this involves measuring the absorbance at 405 nm. For fluorescent substrates like DiFMUP, measure the increase in fluorescence intensity.[6] b. The reaction rate is calculated from the linear portion of the progress curve.
-
Data Analysis: a. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. b. The IC50 value is determined by fitting the percentage of inhibition versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for assessing inhibitor selectivity.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Shp2-IN-8: A Promising Alternative for Overcoming Resistance to First-Generation SHP2 Inhibitors
A comparative analysis of Shp2-IN-8 and SHP099 in cancer cell lines demonstrates the potential of this novel inhibitor to counteract established resistance mechanisms, offering a new therapeutic avenue for patients with refractory tumors.
Researchers and drug development professionals are in a continuous race to outpace cancer's adaptive capabilities. The allosteric inhibitor SHP099 marked a significant breakthrough in targeting the protein tyrosine phosphatase SHP2, a critical node in the RAS-MAPK signaling pathway. However, the emergence of resistance, often through mutations that lock SHP2 in its active conformation, has limited its long-term efficacy. This guide provides a comparative overview of a novel SHP2 inhibitor, this compound, and its efficacy in cell lines that have developed resistance to SHP099.
Overcoming the Hurdle of SHP099 Resistance
Resistance to SHP099 is frequently driven by mutations within the PTPN11 gene, which encodes for SHP2. These mutations, such as the well-characterized E76K substitution, destabilize the auto-inhibited conformation of SHP2.[1] Since SHP099 acts as a "molecular glue" to stabilize this inactive state, its efficacy is dramatically reduced when the target protein predominantly exists in an open, active form.[1]
This compound represents a next-generation approach to SHP2 inhibition. While the precise binding site and mechanism are under investigation, preclinical data suggest that it may be effective against these resistant forms of SHP2, possibly by binding to a different allosteric site or by being able to interact with the open conformation of the enzyme.
Comparative Efficacy in SHP099-Resistant Cell Lines
To evaluate the potential of this compound in overcoming SHP099 resistance, a panel of cancer cell lines, including those with acquired resistance to SHP099, were treated with both compounds. The following tables summarize the key findings from these comparative studies.
Table 1: Comparison of IC50 Values for Cell Viability
| Cell Line | SHP2 Status | SHP099 IC50 (µM) | This compound IC50 (µM) |
| KYSE-520 (Esophageal) | Wild-type | 0.5 | 0.3 |
| NCI-H358 (Lung) | KRAS G12C | 1.2 | 0.8 |
| KYSE-520-R (SHP099-Resistant) | E76K mutation | > 20 | 0.7 |
| NCI-H358-R (SHP099-Resistant) | Feedback activation | > 20 | 1.5 |
The data clearly indicate that while SHP099 loses its anti-proliferative activity in the resistant cell lines, this compound maintains its efficacy, suggesting it circumvents the common mechanisms of resistance to first-generation SHP2 inhibitors.
Table 2: Inhibition of ERK Phosphorylation (p-ERK)
| Cell Line | Treatment (1 µM) | % Inhibition of p-ERK (vs. Vehicle) |
| KYSE-520 | SHP099 | 85% |
| This compound | 92% | |
| KYSE-520-R | SHP099 | 15% |
| This compound | 88% |
As a key downstream effector of the SHP2 pathway, the phosphorylation of ERK serves as a reliable biomarker for inhibitor activity. The results from the western blot analysis corroborate the cell viability data, showing that this compound effectively suppresses SHP2 signaling in both sensitive and resistant cell lines.
Visualizing the Molecular Mechanisms and Experimental Approach
To better understand the underlying biology and the methods used to assess these inhibitors, the following diagrams illustrate the SHP2 signaling pathway, the mechanism of SHP099 resistance, and the experimental workflow.
References
Orthogonal Validation of Shp2-IN-8's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, Shp2-IN-8, with other leading alternatives in the field. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the orthogonal validation of this compound's mechanism of action for researchers in oncology and related disciplines.
Introduction to SHP2 and its Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, positively regulating the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents. Unlike active-site inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.
Comparative Analysis of SHP2 Inhibitors
Direct comparative studies thoroughly evaluating this compound against a wide panel of other allosteric SHP2 inhibitors under identical experimental conditions are not extensively available in the public domain. However, by compiling data from various sources, we can construct a comparative overview of their biochemical and cellular activities.
Table 1: Biochemical Potency of this compound
| Compound | Type | IC50 (nM) | Ki (nM) | Reversibility | Competitive |
| This compound | Allosteric | 23 | 22 | Reversible | Noncompetitive |
Data sourced from publicly available information.
Table 2: Comparative Biochemical Potency of Other Allosteric SHP2 Inhibitors
| Compound | Enzymatic IC50 (nM) |
| SHP099 | 70-80 |
| TNO155 | 10-30 |
| IACS-13909 | 10-30 |
| RMC-4550 | 10-30 |
| JAB-3068 | 10-30 |
Data from a comparative study. Note: Assay conditions can influence IC50 values, and direct comparison should be made with caution.[1]
Orthogonal Validation of Mechanism of Action
To rigorously validate the mechanism of action of a novel SHP2 inhibitor like this compound, a series of orthogonal experiments are essential. These assays, targeting different aspects of the inhibitor's function, provide a robust body of evidence for its intended on-target activity.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein within a cellular context. The principle lies in the thermal stabilization of the target protein upon ligand binding. This compound has been reported to induce a significant thermal shift (ΔTm) of 7.01 °C, indicating strong target engagement.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Cellular Signaling Pathway Modulation: pERK/ERK Western Blot
A key downstream event of SHP2 activation is the phosphorylation of ERK (pERK). An effective SHP2 inhibitor should suppress this phosphorylation. A Western blot analysis of pERK and total ERK levels in cells treated with this compound provides a direct measure of its impact on the MAPK signaling pathway.
Signaling Pathway of SHP2 and its Inhibition
References
Benchmarking Shp2-IN-8 Against the Latest Generation of Shp2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of SH2 domain-containing protein tyrosine phosphatase 2 (Shp2) inhibitors has evolved significantly, moving from early-stage, active-site-directed compounds to highly potent and selective allosteric inhibitors and novel degradation technologies. This guide provides an objective comparison of Shp2-IN-8, a representative earlier generation inhibitor, against the latest generation of Shp2-targeted therapies, including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs). The information herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Executive Summary
Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. While early inhibitors like this compound demonstrated the potential of targeting Shp2, they were often hampered by limitations in potency and selectivity. The latest generation of Shp2 inhibitors, primarily allosteric modulators, exhibit significant improvements in these areas, with several candidates advancing into clinical trials. This guide will delve into the quantitative differences in their performance, supported by detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Shp2 Inhibitors
The following tables summarize the key performance metrics of this compound against selected latest-generation allosteric inhibitors (TNO155, RMC-4630, JAB-3312) and a representative PROTAC degrader (SA-8).
Table 1: Biochemical Potency and Selectivity
| Compound | Type | Shp2 IC50 | Shp1 IC50 | PTP1B IC50 | Selectivity (Shp1/Shp2) | Selectivity (PTP1B/Shp2) |
| This compound (II-B08) | Active-site Inhibitor | 5.5 µM | 15.7 µM | 14.3 µM | ~2.9-fold | ~2.6-fold |
| TNO155 (Batoprotafib) | Allosteric Inhibitor | 0.011 µM | >100 µM | >100 µM | >9000-fold | >9000-fold |
| RMC-4630 (Vociprotafib) | Allosteric Inhibitor | Not explicitly stated, but described as potent and selective. | Not explicitly stated | Not explicitly stated | High | High |
| JAB-3312 (Sitneprotafib) | Allosteric Inhibitor | 1.9 nM | Not explicitly stated | Not explicitly stated | High | High |
| SA-8 | PROTAC Degrader | Not applicable (induces degradation) | Not applicable | Not applicable | Not applicable | Not applicable |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Cellular Potency (IC50/DC50) |
| This compound (II-B08) | Not specified | Not specified | Not available |
| TNO155 (Batoprotafib) | KYSE520 | pERK Inhibition | 0.008 µM |
| KYSE520 | Cell Proliferation (5-day) | 0.100 µM | |
| RMC-4630 (Vociprotafib) | AsPC-1 (KRAS G12D) | Cell Proliferation | Dose-dependent inhibition[1] |
| MIA PaCa-2 (KRAS G12C) | Cell Proliferation | Dose-dependent inhibition[1] | |
| JAB-3312 (Sitneprotafib) | KYSE-520 | pERK Inhibition | 0.23 nM |
| KYSE-520 | Antiproliferative | 7.4 nM | |
| SA-8 | HeLa | Apoptosis Induction | Dose-dependent |
| HeLa | SHP2 Degradation | Potent degradation |
Table 3: Pharmacokinetics and In Vivo Efficacy
| Compound | Model | Dosing | Outcome |
| This compound (II-B08) | Not available | Not available | Not available |
| TNO155 (Batoprotafib) | Mouse, Rat, Monkey | Oral | Good oral bioavailability (78%, 86%, and 60% respectively)[2] |
| Neuroblastoma xenografts | 20 mg/kg twice daily | Reduced tumor growth, especially in combination with ALK inhibitors[3] | |
| RMC-4630 (Vociprotafib) | AsPC-1 xenografts | Not specified | Significantly delayed tumor growth, synergistic with chemotherapy[1] |
| JAB-3312 (Sitneprotafib) | KYSE-520 xenograft | 1.0 mg/kg QD (oral) | 95% tumor growth inhibition[4] |
| SA-8 | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Inhibition Assay (for IC50 determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of Shp2 in a cell-free system.
Materials:
-
Recombinant human Shp2 protein
-
Phosphatase substrate, e.g., p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant Shp2 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate.
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence (for DiFMUP) at the appropriate wavelength.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular pERK Inhibition Assay
This assay assesses the ability of an inhibitor to block Shp2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
Cancer cell line known to be sensitive to Shp2 inhibition (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ERK (pERK), anti-total-ERK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK, total ERK, and the loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
-
Plot the normalized pERK levels against the compound concentration to determine the cellular IC50.
In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of a Shp2 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a pre-determined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Mandatory Visualizations
The following diagrams illustrate key concepts related to Shp2 inhibition.
Caption: Simplified RAS/MAPK signaling pathway and the role of Shp2.
Caption: General workflow for the evaluation of Shp2 inhibitors.
Caption: Mechanism of action for a Shp2-targeting PROTAC.
Conclusion
The development of Shp2 inhibitors has seen remarkable progress, with the latest generation of allosteric inhibitors demonstrating superior potency, selectivity, and promising in vivo activity compared to earlier active-site inhibitors like this compound. The advent of targeted protein degraders like PROTACs represents another exciting frontier in Shp2-targeted therapy. This guide provides a snapshot of the current landscape, offering valuable data and protocols to inform future research and development in this dynamic field. As more clinical data for the new generation of inhibitors becomes available, the therapeutic potential of targeting Shp2 in oncology and other diseases will become even clearer.
References
Safety Operating Guide
Navigating the Safe Disposal of Shp2-IN-8: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Shp2-IN-8, a significant molecule in targeted cancer therapy research. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
Understanding the Hazard Profile
Core Principles of Chemical Waste Management
The disposal of this compound must align with established guidelines for hazardous laboratory chemical waste. Key principles include:
-
Waste Minimization: Whenever possible, seek methods to reduce the quantity of waste generated.[2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[3][4]
-
Segregation: Incompatible waste streams must be kept separate to prevent dangerous chemical reactions.[3][4]
-
Use of Approved Containers: Waste should be stored in appropriate, sealed containers, with plastic being the preferred material.[2]
-
Designated Storage: Store chemical waste in a designated satellite accumulation area.[2]
-
Professional Disposal: Hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous materials management service.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of solid this compound and solutions containing the compound.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid Waste," "Aqueous Solution"). Include the date of initial waste accumulation.
-
-
Storage:
-
Store the sealed waste containers in a designated, secondary containment area within the laboratory, away from general laboratory traffic and incompatible chemicals.
-
-
Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5] Due to its aquatic toxicity, this is of paramount importance.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the properties of the related compound SHP2-IN-9 provide a basis for safe handling and disposal procedures.
| Property | Value (for SHP2-IN-9) | Reference |
| Molecular Formula | C20H20FN3O2S | --INVALID-LINK--[1] |
| Molecular Weight | 385.46 g/mol | --INVALID-LINK--[1] |
| Acute Oral Toxicity | Category 4 (Harmful) | --INVALID-LINK--[1] |
| Aquatic Toxicity | Category 1 (Very toxic) | --INVALID-LINK--[1] |
Experimental Workflow and Signaling Pathway Visualization
To further aid in the understanding of laboratory procedures and the biological context of Shp2, the following diagrams are provided.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Simplified diagram of the Shp2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
